molecular formula C11H7NO4S B10767956 AS-041164

AS-041164

Cat. No.: B10767956
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-WTKPLQERSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a potent and selective synthetic thiazolidinedione derivative recognized for its role as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor is a critical regulator of adipocyte differentiation, glucose homeostasis, and lipid metabolism. Consequently, this compound serves as a valuable pharmacological tool in metabolic disease research, particularly for investigating insulin sensitization pathways in models of Type 2 diabetes and metabolic syndrome.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AS-041164: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in modulating inflammatory responses. The document details its inhibitory selectivity, its impact on downstream signaling pathways, and its efficacy in preclinical models of inflammation. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate the core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects through the potent and selective inhibition of PI3Kγ, a member of the Class I phosphoinositide 3-kinase family. PI3Kγ is highly expressed in leukocytes and plays a crucial role in the recruitment and activation of innate immune cells at sites of inflammation.[4] By inhibiting PI3Kγ, this compound effectively blocks the downstream signaling cascade that is essential for chemokine-mediated neutrophil recruitment, a key event in the early stages of inflammation.

Inhibitory Potency and Selectivity

This compound demonstrates significant potency against the PI3Kγ isoform with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] Its selectivity for the gamma isoform over other Class I PI3K isoforms (α, β, and δ) is a key feature of its pharmacological profile.

TargetIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Table 1: Inhibitory activity of this compound against Class I PI3K isoforms. Data compiled from multiple sources.[1][2][3]

Impact on Downstream Signaling: The PI3Kγ/AKT Pathway

The primary signaling pathway modulated by this compound is the PI3Kγ/AKT pathway. In leukocytes, chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) bind to their G protein-coupled receptors (GPCRs), leading to the activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT is a critical step in mediating various cellular responses, including cell survival, proliferation, and, importantly for inflammation, cell migration and chemotaxis.

This compound, by inhibiting PI3Kγ, prevents the production of PIP3 and consequently blocks the phosphorylation and activation of AKT.[1] This disruption of the PI3Kγ/AKT signaling axis is the molecular basis for the anti-inflammatory effects of this compound, primarily through the inhibition of neutrophil recruitment.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RANTES RANTES GPCR GPCR (e.g., CCR1, CCR3, CCR5) RANTES->GPCR Binds G_protein Gβγ GPCR->G_protein Activates PI3Kgamma PI3Kγ PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates G_protein->PI3Kgamma p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Neutrophil_Recruitment Neutrophil Recruitment (Chemotaxis, Adhesion, Migration) p_AKT->Neutrophil_Recruitment Promotes AS041164 This compound AS041164->PI3Kgamma Inhibits

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the PI3Kγ signaling pathway to block neutrophil recruitment.

Preclinical Efficacy in Inflammation Models

The anti-inflammatory activity of this compound has been demonstrated in well-established preclinical models of inflammation.

RANTES-Induced Neutrophil Recruitment

In a murine model of peritoneal chemotaxis, this compound dose-dependently decreases RANTES-induced neutrophil recruitment.[1] The oral administration of this compound resulted in a potent inhibition of neutrophil infiltration into the peritoneal cavity, with a calculated ED50 of 27.35 mg/kg.[1]

ModelSpeciesEndpointED50 (mg/kg, p.o.)
RANTES-induced Peritoneal ChemotaxisMouseInhibition of Neutrophil Recruitment27.35

Table 2: In vivo efficacy of this compound in a model of neutrophil recruitment.[1]

Carrageenan-Induced Paw Edema

This compound has also been shown to be effective in a rat model of carrageenan-induced paw edema, a classic model of acute inflammation.[1] Oral administration of this compound at doses of 10-100 mg/kg resulted in a significant reduction in inflammatory swelling.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PI3Kγ Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3Kγ.

Materials:

  • Recombinant human PI3Kγ enzyme

  • This compound

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then further dilute in kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the diluted PI3Kγ enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the effect of this compound on AKT phosphorylation in cells.

Materials:

  • Cell line (e.g., neutrophils or a cell line responsive to RANTES)

  • This compound

  • RANTES

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Stimulate the cells with RANTES for a predetermined time to induce AKT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated AKT.

RANTES-Induced Mouse Peritonitis

Objective: To evaluate the in vivo efficacy of this compound in inhibiting neutrophil recruitment.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle control

  • Recombinant murine RANTES

  • Phosphate-buffered saline (PBS)

  • Lavage buffer (e.g., PBS with EDTA)

  • FACS buffer

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)

  • Flow cytometer

Procedure:

  • Administer this compound or vehicle orally to mice at various doses.

  • After a specified pre-treatment time (e.g., 1 hour), inject RANTES intraperitoneally to induce peritonitis.

  • At a predetermined time point after RANTES injection (e.g., 4 hours), euthanize the mice.

  • Collect the peritoneal exudate cells by lavage with cold lavage buffer.

  • Centrifuge the lavage fluid to pellet the cells.

  • Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify neutrophils.

  • Analyze the cell suspension by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.

  • Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay PI3Kγ Kinase Assay Western_Blot Western Blot (p-AKT) Animal_Dosing Oral Administration of This compound to Mice Inflammation_Induction i.p. Injection of RANTES Animal_Dosing->Inflammation_Induction Cell_Collection Peritoneal Lavage Inflammation_Induction->Cell_Collection Analysis Flow Cytometry for Neutrophil Count Cell_Collection->Analysis

References

AS-041164: A Profile of a Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AS-041164, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Quantitative Selectivity Profile

This compound demonstrates notable selectivity for PI3Kγ over other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Kinase TargetIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Data compiled from multiple sources. Actual values may vary depending on assay conditions.[1][2][3][4][5]

Furthermore, broader kinase screening has revealed that this compound exhibits minimal activity against a panel of 38 other common kinases when tested at a concentration of 1.0 μM, underscoring its specific inhibitory action.[2][6]

Experimental Protocols

The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocol used for this compound is not publicly detailed, a representative methodology based on established practices for PI3K inhibitors is outlined below.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in the presence of an inhibitor is indicative of its inhibitory potency.

Materials and Reagents:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Radioactive ATP: [γ-³²P]ATP

  • Non-radioactive ATP

  • This compound (or other test inhibitor)

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Stop solution (e.g., 1M HCl)

  • Scintillation cocktail

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent, typically DMSO.

  • Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate (PIP2), a mixture of non-radioactive ATP and [γ-³²P]ATP, and varying concentrations of this compound in the kinase reaction buffer.

  • Reaction Incubation: The kinase reactions are typically carried out at room temperature for a defined period, for example, 15 to 60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1M HCl.

  • Quantification: The amount of radioactive phosphate incorporated into the lipid substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

PI3Kγ Signaling Pathway

PI3Kγ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the core components and interactions within this pathway.

PI3K_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) AKT->Transcription Regulation mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1->Transcription Regulation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

The Role of AS-041164 in Inhibiting Neutrophil Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. The phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway plays a pivotal role in regulating neutrophil chemotaxis. AS-041164 has emerged as a potent and selective inhibitor of the PI3Kγ isoform, demonstrating significant anti-inflammatory effects by attenuating neutrophil recruitment. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on neutrophil migration. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Neutrophils are the first line of defense against invading pathogens, rapidly migrating from the bloodstream to sites of infection or injury. This process, known as chemotaxis, is guided by a gradient of signaling molecules called chemoattractants. Dysregulation of neutrophil migration is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[1] Therefore, targeting the molecular pathways that govern neutrophil recruitment is a promising therapeutic strategy for these diseases.

One of the key signaling nodes in neutrophil chemotaxis is phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is a member of the class IB PI3K family and is primarily activated by G protein-coupled receptors (GPCRs) in response to chemoattractants.[2][3] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulation at the leading edge of the neutrophil is crucial for establishing cell polarity and driving the cytoskeletal rearrangements necessary for directional movement.

This compound is a potent and selective, orally active inhibitor of the PI3Kγ isoform.[2][4] Its ability to block the PI3Kγ signaling cascade makes it a valuable tool for studying the role of this enzyme in neutrophil function and a potential therapeutic agent for inflammatory disorders. This guide will delve into the specifics of this compound's effects on neutrophil migration, providing researchers with the necessary information to design and interpret experiments in this area.

Quantitative Data

The inhibitory activity of this compound on PI3K isoforms and its efficacy in cellular and in vivo models of neutrophil migration have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kγ70[2][4]
PI3Kα240[2][4]
PI3Kβ1450[2][4]
PI3Kδ1700[2][4]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: In Vivo Efficacy of this compound on RANTES-Induced Neutrophil Recruitment in Mice
CompoundED50 (mg/kg, p.o.)
This compound27.35[4]

ED50 represents the dose of the compound that produces 50% of its maximal effect. p.o. indicates oral administration.

Signaling Pathway

The migration of neutrophils is a complex process orchestrated by a series of intracellular signaling events initiated by chemoattractant binding to GPCRs. PI3Kγ is a central player in this pathway. The following diagram illustrates the PI3Kγ-mediated signaling cascade that leads to neutrophil migration and how this compound intervenes.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Chemoattractant Chemoattractant (e.g., RANTES) GPCR GPCR Chemoattractant->GPCR G_protein Gβγ GPCR->G_protein Activation PI3Kgamma PI3Kγ G_protein->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation AS041164 This compound AS041164->PI3Kgamma Inhibition pAkt p-Akt Akt->pAkt Phosphorylation Cytoskeleton Actin Cytoskeleton Rearrangement pAkt->Cytoskeleton Downstream Signaling Migration Neutrophil Migration Cytoskeleton->Migration

Caption: PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on neutrophil migration.

In Vivo RANTES-Induced Neutrophil Recruitment in Mice

This protocol describes an in vivo model to assess the effect of this compound on chemoattractant-induced neutrophil infiltration into the peritoneal cavity.

Experimental Workflow Diagram:

in_vivo_workflow node_admin 1. Administer this compound (or vehicle) orally to mice node_induce 2. Induce peritonitis by i.p. injection of r-hRANTES node_admin->node_induce node_incubate 3. Incubate for 4 hours node_induce->node_incubate node_lavage 4. Collect peritoneal exudate cells by lavage node_incubate->node_lavage node_count 5. Count total and differential leukocytes (e.g., cytospin) node_lavage->node_count node_analyze 6. Analyze Akt phosphorylation by Western Blot node_lavage->node_analyze

Caption: Workflow for the in vivo RANTES-induced neutrophil recruitment assay.

Materials:

  • Male CD1 mice (or other suitable strain)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Recombinant human RANTES (r-hRANTES)

  • Sterile phosphate-buffered saline (PBS)

  • Lavage buffer (e.g., PBS with 2 mM EDTA)

  • Cytospin centrifuge

  • Microscope slides

  • May-Grünwald-Giemsa stain

  • Hemocytometer or automated cell counter

Procedure:

  • Compound Administration: Administer this compound (e.g., 3-100 mg/kg) or vehicle orally to mice.

  • Induction of Peritonitis: After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal (i.p.) injection of r-hRANTES (e.g., 1 µg in 0.5 mL of sterile PBS).

  • Incubation: Allow the inflammatory response to develop for a set period, typically 4 hours.

  • Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells (PECs) by washing the peritoneal cavity with a known volume of ice-cold lavage buffer.

  • Cell Counting:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • Prepare cytospin slides of the PECs and stain with May-Grünwald-Giemsa.

    • Perform a differential cell count under a light microscope to determine the number of neutrophils.

  • Data Analysis: Calculate the total number of neutrophils recruited to the peritoneal cavity for each treatment group. Determine the dose-dependent inhibition of neutrophil recruitment by this compound.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate towards a chemoattractant gradient in vitro.

Materials:

  • Isolated human or murine neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Chemoattractant (e.g., RANTES, fMLP, IL-8)

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability dye (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

  • Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle in assay buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • Place the membrane over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).

  • Quantification of Migrated Cells:

    • Remove the non-migrated cells from the top of the membrane.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

      • Staining the migrated cells with a fluorescent dye and measuring the fluorescence with a plate reader.

      • Lysing the migrated cells and quantifying ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[5]

  • Data Analysis: Calculate the percentage of neutrophil migration relative to the vehicle control for each concentration of this compound. Determine the IC50 value for the inhibition of chemotaxis.

Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated Akt (p-Akt), a downstream effector of PI3Kγ, in neutrophils.

Materials:

  • Peritoneal exudate cells from the in vivo experiment or isolated neutrophils from the in vitro assay

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the collected neutrophils in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with the primary antibody against total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in neutrophil-mediated inflammation. Its high potency and selectivity for the gamma isoform allow for targeted inhibition of this key signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate neutrophil migration. Further investigation into the therapeutic potential of this compound and other PI3Kγ inhibitors is warranted for the treatment of a wide range of inflammatory diseases. No clinical trial data for this compound is currently available in public databases.

References

AS-041164: An In-Depth Technical Guide to its Role in the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[3][4] Dysregulation of this pathway is a hallmark of various diseases, notably cancer and inflammatory disorders. PI3Kγ, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and plays a crucial role in immune cell signaling and migration.[5] this compound exerts its effects by selectively targeting PI3Kγ, thereby modulating downstream signaling events, most notably the phosphorylation and activation of AKT. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and relevant experimental protocols.

Mechanism of Action

The PI3K/AKT signaling pathway is initiated by extracellular stimuli that activate receptor tyrosine kinases (RTKs) or GPCRs. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.

This compound, as a selective inhibitor of PI3Kγ, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels inhibits the recruitment and subsequent activation of AKT. Consequently, the downstream signaling cascade mediated by AKT, which includes the regulation of apoptosis, cell cycle progression, and protein synthesis, is suppressed. In vivo studies have demonstrated that oral administration of this compound significantly reduces AKT phosphorylation.[1]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

PI3K IsoformIC50 Value
PI3Kγ70 nM
PI3Kα240 nM
PI3Kβ1.45 µM
PI3Kδ1.70 µM

Data sourced from multiple references.[1][2]

Table 2: In Vivo Efficacy of this compound

ParameterVehicleTreatment with this compound
RANTES-induced neutrophil recruitment in mice-ED50 = 27.35 mg/kg (p.o.)
Carrageenan-induced paw edema in rats0.5% carboxymethylcellulose/0.25% Tween 20 (p.o.)Significant reduction in paw thickness at 100 mg/kg (p.o.)

Data sourced from multiple references.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Gβγ GPCR->G_protein PI3Kgamma PI3Kγ PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT G_protein->PI3Kgamma AS041164 This compound AS041164->PI3Kgamma inhibits pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT->pAKT Downstream_Effectors Downstream Effectors (Cell Survival, Proliferation, etc.) pAKT->Downstream_Effectors

Caption: PI3K/AKT signaling pathway with this compound inhibition.

Experimental Protocols

In Vitro PI3K Isoform Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 values of a compound against different PI3K isoforms.

PI3K_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Recombinant PI3K Isoforms, This compound dilutions, ATP, and PIP2 substrate Start->Prepare_Reagents Reaction_Setup Incubate PI3K enzyme, this compound, and PIP2 in reaction buffer Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate kinase reaction by adding ATP Reaction_Setup->Initiate_Reaction Stop_Reaction Stop the reaction after a defined period Initiate_Reaction->Stop_Reaction Detect_PIP3 Detect the amount of generated PIP3 (e.g., using a fluorescent probe or antibody) Stop_Reaction->Detect_PIP3 Data_Analysis Plot PIP3 signal against this compound concentration and calculate IC50 values Detect_PIP3->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro PI3K inhibition assay.

Detailed Methodologies:

  • Reagent Preparation:

    • Recombinant human PI3K isoforms (α, β, γ, δ) are expressed and purified.

    • A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • The reaction buffer typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.

    • The substrate, PIP2, is prepared as a lipid vesicle suspension.

    • ATP is prepared at a specific concentration.

  • Reaction:

    • The PI3K enzyme, this compound (or vehicle control), and PIP2 vesicles are pre-incubated in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 37°C).

  • Detection:

    • The reaction is stopped, often by the addition of a chelating agent like EDTA.

    • The amount of PIP3 produced is quantified. This can be achieved through various methods, such as:

      • ELISA-based assays: Using a PIP3-binding protein or antibody.

      • Fluorescence-based assays: Using a fluorescently labeled PIP3-binding probe.

      • Radiometric assays: Using [γ-32P]ATP and detecting the radiolabeled PIP3.

  • Data Analysis:

    • The signal from the detection method is plotted against the logarithm of the this compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Western Blot Analysis for AKT Phosphorylation

This protocol outlines the key steps to assess the effect of this compound on AKT phosphorylation in a cellular context.

Western_Blot_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Culture cells of interest (e.g., neutrophils, cancer cell lines) Start->Cell_Culture Treatment Treat cells with this compound or vehicle followed by a stimulant (e.g., RANTES) Cell_Culture->Treatment Lysis Lyse cells to extract proteins Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block non-specific binding sites on the membrane Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-p-AKT, anti-total-AKT, and loading control) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using a chemiluminescent substrate Secondary_Antibody->Detection Analysis Quantify band intensities and normalize p-AKT to total AKT Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Detailed Methodologies:

  • Cell Culture and Treatment:

    • Select a cell line with an active PI3K/AKT pathway.

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

    • Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine like RANTES) to induce AKT phosphorylation.

  • Protein Extraction and Quantification:

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308).

    • In parallel, probe separate membranes with an antibody for total AKT and a loading control (e.g., anti-β-actin or anti-GAPDH) for normalization.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the p-AKT band to the intensity of the total AKT band and the loading control to determine the relative change in AKT phosphorylation upon treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in the AKT signaling pathway. Its high potency and selectivity for the γ isoform make it a precise instrument for dissecting the specific functions of this kinase in various cellular and disease contexts. The provided quantitative data and experimental protocols serve as a foundational guide for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. Further investigation into the therapeutic potential of selective PI3Kγ inhibition with compounds like this compound is warranted.

References

In-Depth Technical Guide to AS-041164 (CAS Number 6318-41-8): A Potent and Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of AS-041164, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized using high-contrast diagrams to facilitate understanding.

Core Properties of this compound

This compound, with the CAS number 6318-41-8, is a small molecule belonging to the thiazolidinedione class of compounds. It has been identified as a potent, ATP-competitive inhibitor of PI3Kγ, exhibiting significant selectivity over other Class I PI3K isoforms.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and immunology.

Chemical and Physical Properties
PropertyValueReference
CAS Number 6318-41-8[3][4]
Molecular Formula C₁₁H₇NO₄S[3]
Molecular Weight 249.24 g/mol [1][2]
Appearance Yellow solid[1][3]
Purity ≥98% (by HPLC)[1]
Solubility DMSO (>35 mg/ml)[3]
Storage Conditions -20°C[3]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the p110γ catalytic subunit of PI3K.[1][2] Its inhibitory activity is significantly higher for the γ isoform compared to the α, β, and δ isoforms, as demonstrated by in vitro kinase assays.

In Vitro Kinase Inhibitory Activity
PI3K IsoformIC₅₀ (nM)
γ 70
α 240
β 1450
δ 1700

Data sourced from commercial supplier information consistent with primary research findings.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the PI3Kγ enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively attenuates the PI3Kγ/Akt signaling pathway.

PI3Kγ Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation PI3Kgamma PI3Kγ (p110γ/p101) GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kgamma Akt Akt PIP3->Akt Activation AS041164 This compound AS041164->PI3Kgamma Inhibition Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, NF-κB) Akt->Downstream_Effectors Activation Cellular_Responses Cellular Responses (e.g., Migration, Proliferation, Survival) Downstream_Effectors->Cellular_Responses Regulation Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Animal Grouping Animal_Acclimatization->Grouping Compound_Preparation Compound & Vehicle Preparation Administration Oral Administration (this compound or Vehicle) Compound_Preparation->Administration Grouping->Administration Inflammation_Induction Inflammation Induction (Carrageenan or RANTES) Administration->Inflammation_Induction Data_Collection Data Collection (Paw Volume or Peritoneal Lavage) Inflammation_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Understanding AS-041164's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no publicly available information or studies on a compound designated as "AS-041164." This identifier does not correspond to any known therapeutic agent or research chemical in publicly accessible databases.

It is possible that "this compound" represents an internal, preclinical, or otherwise non-disclosed compound designation. As such, data regarding its anti-inflammatory effects, mechanism of action, and associated experimental protocols are not available in the public domain.

Without access to primary research, clinical trial data, or published literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases to which they may have access. If "this compound" is a typographical error, please provide the correct compound designation for a comprehensive review.

Misconception in Therapeutic Target: AS-041164 is a PI3Kγ Inhibitor, Not a G-Protein Coupled Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform and is not utilized for the study of G-protein coupled receptors (GPCRs). This technical guide will clarify the established mechanism of action of this compound, present the available quantitative data on its activity, and provide a brief overview of G-protein coupled receptors to address the initial query.

This compound: A Selective PI3Kγ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p110γ catalytic subunit of PI3K. PI3Ks are a family of intracellular signal-transducing enzymes that play a crucial role in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The gamma isoform (PI3Kγ) is primarily expressed in hematopoietic cells and is critically involved in inflammatory and immune responses.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. The data highlights its selectivity for the γ isoform.

PI3K IsoformIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

G-Protein Coupled Receptors: A Brief Overview

G-protein coupled receptors constitute a large and diverse family of transmembrane receptors that play a fundamental role in cellular signaling.[1][2] They are involved in a vast array of physiological processes by detecting molecules outside the cell and activating internal signal transduction pathways, ultimately leading to a cellular response.[1] GPCRs are major drug targets, with a significant percentage of all FDA-approved drugs acting on these receptors.[1][3]

The general mechanism of GPCR activation involves the binding of an extracellular ligand, which induces a conformational change in the receptor. This change allows the receptor to bind to and activate an intracellular heterotrimeric G protein. Upon activation, the G protein dissociates into its α and βγ subunits, which then go on to modulate the activity of various downstream effector proteins, such as enzymes and ion channels.

GPR119 Agonists: An Example of GPCR-Targeted Research

While this compound is not a GPCR ligand, the initial search for information may have been confounded with research on compounds targeting GPR119, a specific G-protein coupled receptor. GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a target for the development of therapeutics for type 2 diabetes.[4][5][6][7] Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][6]

Experimental Protocols

Due to the misidentification of this compound's target, specific experimental protocols for its use in studying GPCRs do not exist. Research involving this compound would typically employ assays to measure PI3K activity, such as in vitro kinase assays using purified PI3K isoforms or cell-based assays to assess the phosphorylation of downstream targets like Akt.

Signaling Pathways

The signaling pathway involving this compound is centered on the inhibition of PI3Kγ. A simplified representation of this pathway is provided below.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AS041164 This compound AS041164->PI3Kgamma Inhibits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Cellular Responses pAkt->Downstream Modulates

References

The Enigmatic Compound AS-041164: A Search for its Role in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as AS-041164 does not appear to be a recognized or documented research tool for inflammation models. Extensive inquiries into its mechanism of action, signaling pathways, and application in experimental protocols have yielded no specific information. This suggests that this compound may be an internal, proprietary designation for a compound that has not yet been disclosed in peer-reviewed publications, or alternatively, a misidentified or erroneous compound identifier.

For researchers, scientists, and drug development professionals seeking to explore novel anti-inflammatory agents, the lack of accessible data on this compound prevents a thorough evaluation of its potential. A typical in-depth technical guide would necessitate detailed information on its biochemical properties, target engagement, and effects in various in vitro and in vivo models of inflammation. Without this foundational knowledge, any discussion of its utility remains speculative.

To illustrate the type of information that would be essential for such a guide, we can consider the general framework used to characterize a novel anti-inflammatory compound. This would include:

Core Data Presentation:

A comprehensive data profile would be summarized in structured tables for clear comparison. This would typically include:

  • In Vitro Potency: IC50 values against key inflammatory enzymes (e.g., COX-1, COX-2, various kinases) or receptors.

  • Cell-Based Assays: EC50 values for the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β) from relevant cell lines (e.g., macrophages, synoviocytes).

  • In Vivo Efficacy: Effective dose (ED50) in various animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or lipopolysaccharide (LPS)-induced systemic inflammation. Data would also include percentage inhibition of inflammatory markers.

  • Pharmacokinetic Properties: Key parameters such as half-life, bioavailability, and clearance in relevant species.

Detailed Experimental Protocols:

Methodologies for key experiments would be provided to ensure reproducibility. Examples include:

  • Enzyme Inhibition Assays: Detailed protocols for measuring the inhibitory activity of the compound against specific molecular targets.

  • Cell Culture and Stimulation: Protocols for culturing and stimulating inflammatory cells (e.g., with LPS or other inflammatory mediators) to assess the compound's effect on downstream signaling and cytokine production.

  • Animal Models of Inflammation: Step-by-step procedures for inducing inflammatory conditions in animals and administering the test compound, along with methods for assessing inflammatory endpoints (e.g., paw volume measurement, histological scoring, cytokine measurement in tissue or serum).

Visualization of Mechanisms and Workflows:

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathway Diagram: A diagram would illustrate the known or hypothesized signaling pathway through which the compound exerts its anti-inflammatory effects. This could involve pathways such as NF-κB, MAPK, or JAK-STAT.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor NF_kB_Complex NF_kB_Complex Signaling_Cascade->NF_kB_Complex activates AS_041164 AS_041164 AS_041164->Signaling_Cascade inhibits I_kappa_B I_kappa_B NF_kB_Complex->I_kappa_B releases Gene_Transcription Gene_Transcription NF_kB_Complex->Gene_Transcription promotes Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Gene_Transcription->Pro_inflammatory_Cytokines leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram: A flowchart would outline the steps of a typical in vivo experiment.

Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Allocation Compound_Administration Compound Administration Group_Allocation->Compound_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Endpoint_Measurement Measurement of Inflammatory Endpoints (e.g., Paw Edema, Cytokine Levels) Inflammation_Induction->Endpoint_Measurement Compound_Administration->Inflammation_Induction Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Standard workflow for in vivo anti-inflammatory testing.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AS-041164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. With an IC50 of 70 nM for PI3Kγ, it shows markedly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). Its oral activity makes it a valuable tool for in vivo investigations of PI3Kγ-mediated inflammatory pathways. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in common preclinical models of acute inflammation.

Mechanism of Action: PI3Kγ Signaling in Inflammation

PI3Kγ is predominantly expressed in leukocytes and plays a critical role in the transduction of signals from G-protein coupled receptors (GPCRs), such as those for chemokines. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and PDK1, which in turn regulate a multitude of cellular processes essential for inflammation, including cell migration, proliferation, and survival. By inhibiting PI3Kγ, this compound is expected to attenuate these downstream signaling events, thereby reducing the inflammatory response.

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Chemokine Receptor) PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kgamma PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AS041164 This compound AS041164->PI3Kgamma Inhibition Akt Akt/PKB Inflammatory_Response Inflammatory Response (Cell Migration, Proliferation, Survival) Akt->Inflammatory_Response Downstream Signaling PDK1->Akt Phosphorylation

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vivo studies. More detailed dose-response and time-course data are not publicly available and would need to be generated empirically.

ParameterValueModel SystemNotes
IC50 (PI3Kγ) 70 nMIn vitro enzyme assayDemonstrates high potency for the target enzyme.
Selectivity >3-fold vs PI3Kα>20-fold vs PI3Kβ>24-fold vs PI3KδIn vitro enzyme assaysHighlights the selectivity for the gamma isoform.
ED50 27.35 mg/kgRANTES-induced neutrophil recruitment in miceEffective dose for 50% reduction in neutrophil migration.
Effective Dose Range 10 - 100 mg/kg (p.o.)Carrageenan-induced paw edema in ratsOrally administered doses that produce a significant reduction in inflammatory swelling.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used assay for screening the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase characterized by prostaglandin production and neutrophil infiltration.

Objective: To evaluate the efficacy of this compound in reducing acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Male Wistar rats or Swiss albino mice (180-220 g for rats, 20-25 g for mice)

  • Pletysmometer or digital calipers

  • Standard animal handling and dosing equipment

Experimental Workflow:

Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animals (1 week) fasting Fast Animals Overnight (with water ad libitum) acclimatize->fasting groups Randomize into Treatment Groups (n=6-8 per group) fasting->groups baseline Measure Baseline Paw Volume (t=0) dosing Administer this compound (p.o.) or Vehicle/Positive Control baseline->dosing carrageenan Inject Carrageenan (s.c.) into Hind Paw (t=1h) dosing->carrageenan measurements Measure Paw Volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan carrageenan->measurements calculate_edema Calculate Paw Edema Volume (Vt - V0) calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition statistics Statistical Analysis (e.g., ANOVA) calculate_inhibition->statistics

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Procedure:

  • Animal Acclimatization and Preparation:

    • House animals in a controlled environment for at least one week prior to the experiment.

    • Fast animals overnight with free access to water before the experiment.

    • Randomly assign animals to treatment groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control.

  • Experimental Protocol:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).

    • Administer this compound or the vehicle orally (p.o.). Administer the positive control as per its standard route (e.g., intraperitoneally).

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema as the increase in paw volume from the initial measurement.

    • Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

RANTES-Induced Neutrophil Recruitment in Mice

This model assesses the ability of a compound to inhibit chemokine-driven leukocyte migration, a key process in inflammation. Recombinant human RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) is used as the chemoattractant.

Objective: To determine the effect of this compound on chemokine-induced neutrophil recruitment in vivo.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Recombinant human RANTES

  • Sterile phosphate-buffered saline (PBS)

  • Male BALB/c mice (20-25 g)

  • Lavage equipment (e.g., catheter, syringe)

  • Cell counting materials (e.g., hemocytometer, Turk's solution)

  • Flow cytometry reagents for leukocyte differentiation (optional)

Experimental Workflow:

Neutrophil_Recruitment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animals (1 week) groups Randomize into Treatment Groups (n=6-8 per group) acclimatize->groups dosing Administer this compound (p.o.) or Vehicle rantes Administer RANTES (i.p.) (t=30 min) dosing->rantes lavage Perform Peritoneal Lavage (t=4 hours post-RANTES) rantes->lavage cell_count Count Total Leukocytes diff_count Perform Differential Cell Count (to identify neutrophils) cell_count->diff_count calculate_inhibition Calculate % Inhibition of Neutrophil Recruitment diff_count->calculate_inhibition statistics Statistical Analysis (e.g., ANOVA) calculate_inhibition->statistics

Caption: Experimental Workflow for RANTES-Induced Neutrophil Recruitment.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize male BALB/c mice for at least one week.

    • Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg).

  • Experimental Protocol:

    • Administer this compound or vehicle orally.

    • 30 minutes after compound administration, inject RANTES intraperitoneally (i.p.). The optimal dose of RANTES should be determined in preliminary studies to induce a robust but submaximal neutrophil recruitment.

    • 4 hours after RANTES injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.

  • Data Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Perform a differential cell count on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Wright-Giemsa) to enumerate neutrophils. Alternatively, flow cytometry can be used for more precise quantification of neutrophils.

    • Calculate the percentage inhibition of neutrophil recruitment for each dose of this compound compared to the vehicle control.

    • Determine the ED50 value by non-linear regression analysis of the dose-response data.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly available. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in the chosen animal model to optimize dosing regimens for efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of PI3Kγ in inflammatory processes. The protocols outlined above provide a framework for assessing its anti-inflammatory efficacy in established rodent models. The provided quantitative data can serve as a reference for experimental design and data interpretation. Further characterization of its pharmacokinetic and pharmacodynamic properties will enhance its utility in preclinical drug development.

Application Notes and Protocols for AS-041164 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM.[1][2][3][4] It exhibits significantly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM), making it a valuable tool for investigating the specific role of PI3Kγ in various physiological and pathological processes.[1][2][3][4] Notably, this compound has demonstrated anti-inflammatory effects, primarily by blocking the migration of neutrophils.[1][3] This document provides detailed application notes and protocols for the use of this compound in common mouse models of inflammation, based on available preclinical data.

Data Presentation

The following table summarizes the quantitative data on the dosage and efficacy of this compound in rodent models of inflammation.

ModelSpeciesDosage RangeAdministration RouteKey FindingsReference
Carrageenan-Induced Paw EdemaRat10-100 mg/kgOral (p.o.), single doseReduction in inflammatory swelling.[1][1]
RANTES-Induced Neutrophil RecruitmentMouse3-100 mg/kgOral (p.o.)Dose-dependent decrease in neutrophil recruitment.[1][1]
RANTES-Induced Neutrophil RecruitmentMouse30 mg/kgOral (p.o.)Significant reduction of AKT phosphorylation.[2][2]
RANTES-Induced Neutrophil RecruitmentMouse--ED50: 27.35 mg/kg.[1][2][1][2]

Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the PI3Kγ signaling pathway, which plays a crucial role in the recruitment of leukocytes to sites of inflammation. The diagram below illustrates the proposed mechanism of action.

AS041164_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (e.g., RANTES) Chemokine (e.g., RANTES) GPCR GPCR Chemokine (e.g., RANTES)->GPCR Binds PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates CellMigration Neutrophil Migration & Adhesion Akt->CellMigration Promotes AS041164 This compound AS041164->PI3Kgamma Inhibits

This compound inhibits PI3Kγ-mediated neutrophil migration.

Experimental Protocols

The following are detailed protocols for key in vivo inflammation models, incorporating the use of this compound.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

Workflow:

Carrageenan_Workflow acclimatization Acclimatization (1 week) grouping Randomize into Treatment Groups acclimatization->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer this compound (10-100 mg/kg, p.o.) or Vehicle baseline->treatment induction Inject Carrageenan (1%, 50 µL) into Paw treatment->induction 30-60 min measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Methodology:

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: House mice for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle control + Carrageenan

    • This compound (10 mg/kg, p.o.) + Carrageenan

    • This compound (30 mg/kg, p.o.) + Carrageenan

    • This compound (100 mg/kg, p.o.) + Carrageenan

    • Positive control (e.g., Indomethacin, 10 mg/kg, i.p.) + Carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Compound Administration: Administer this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 50 µL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

RANTES-Induced Peritoneal Neutrophil Recruitment in Mice

This model is used to evaluate the effect of a compound on chemokine-induced leukocyte migration.

Workflow:

RANTES_Workflow acclimatization Acclimatization (1 week) grouping Randomize into Treatment Groups acclimatization->grouping treatment Administer this compound (3-100 mg/kg, p.o.) or Vehicle grouping->treatment induction Inject RANTES (i.p.) treatment->induction 30-60 min collection Peritoneal Lavage (4 hours post-injection) induction->collection analysis Cell Counting & Flow Cytometry collection->analysis

Workflow for RANTES-Induced Neutrophil Recruitment.

Methodology:

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: As described above.

  • Grouping: Randomly divide mice into treatment groups as described for the carrageenan model, with appropriate doses of this compound (e.g., 3, 10, 30, 100 mg/kg).

  • Compound Administration: Administer this compound orally 30-60 minutes before RANTES injection.

  • Induction of Neutrophil Recruitment: Inject recombinant human RANTES (e.g., 300 ng in 200 µL sterile saline) intraperitoneally (i.p.).

  • Peritoneal Lavage: Four hours after RANTES injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

  • Cell Analysis:

    • Determine the total number of cells in the lavage fluid using a hemocytometer.

    • Perform flow cytometry to quantify the number of neutrophils (e.g., using Ly-6G and CD11b markers).

  • Data Analysis: Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.

Methodology:

  • Animals: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol (Prophylactic):

    • Begin oral administration of this compound (e.g., 30 mg/kg, daily) or vehicle starting from day 21 (the day of the booster injection) and continue for a predefined period (e.g., 2-3 weeks).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 for inflammation (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Histological Analysis: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

Methodology:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (from E. coli, e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection:

    • At various time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood via cardiac puncture for cytokine analysis.

    • Perform peritoneal lavage to collect peritoneal cells for analysis.

  • Outcome Measures:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

    • Quantify immune cell populations in the peritoneal lavage fluid by flow cytometry.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including the dosage of this compound, based on their specific research objectives and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols: AS-041164 in Carrageenan-Induced Paw Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM. It demonstrates significantly less activity against PI3Kα (240 nM), PI3Kβ (1.45 µM), and PI3Kδ (1.70 µM). The selective inhibition of PI3Kγ makes this compound a valuable tool for investigating the role of this specific isoform in various physiological and pathological processes, particularly in inflammation and neutrophil recruitment. This document provides detailed application notes and protocols for utilizing this compound in the widely established carrageenan-induced paw edema model, a classic in vivo assay for screening the anti-inflammatory activity of novel compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing paw edema induced by carrageenan in a rat model.

Table 1: Inhibitory Concentration (IC50) of this compound on PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Table 2: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Paw Swelling (mm) at 1hMean Paw Swelling (mm) at 2hMean Paw Swelling (mm) at 3hMean Paw Swelling (mm) at 4hMean Paw Swelling (mm) at 5hMean Paw Swelling (mm) at 6h
Vehicle-~0.6~1.0~1.3~1.5~1.6~1.6
This compound10~0.5~0.8~1.1~1.3~1.4~1.4
This compound30~0.4~0.6~0.8~0.9~1.0~1.0
This compound100~0.3~0.4~0.5~0.6~0.6~0.6
Indomethacin10~0.3~0.5~0.6~0.7~0.8~0.8

Note: The data in Table 2 is estimated from the graphical representation in Ferrandi et al., 2007, J Pharmacol Exp Ther. The values represent the mean change in paw thickness.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute local inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Male Wistar rats (180-200 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the animals into experimental groups (n=6-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 10 mg/kg)

      • Group 3: this compound (e.g., 30 mg/kg)

      • Group 4: this compound (e.g., 100 mg/kg)

      • Group 5: Indomethacin (e.g., 10 mg/kg, positive control)

    • Administer this compound or the vehicle orally (p.o.) 60 minutes before the carrageenan injection. Administer indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Baseline Paw Volume Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Induction of Paw Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

G AS041164 AS041164 PI3Kgamma PI3Kgamma AS041164->PI3Kgamma inhibits

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Application Notes and Protocols for AS-041164 in RANTES-Induced Neutrophil Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. One of its key mechanisms of action is the blockage of neutrophil migration, a critical process in the inflammatory cascade. Regulated on Activation, Normal T cell Expressed and Secreted (RANTES), also known as CCL5, is a chemokine that, in certain inflammatory contexts, can induce the recruitment of neutrophils. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit RANTES-induced neutrophil recruitment in both in vitro and in vivo models. The information is based on established scientific findings and is intended to guide researchers in studying the effects of this PI3Kγ inhibitor on neutrophil chemotaxis.

Mechanism of Action: Inhibition of RANTES-Induced Neutrophil Recruitment

RANTES mediates its chemotactic effects on neutrophils primarily through the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR).[1] Upon RANTES binding to CCR1, a downstream signaling cascade is initiated, which critically involves the activation of PI3Kγ.[2] PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, such as Akt (Protein Kinase B), which are essential for the cytoskeletal rearrangements and cellular polarization required for directional cell migration.[2][4]

This compound, as a selective PI3Kγ inhibitor, directly interferes with this signaling pathway. By blocking the activity of PI3Kγ, this compound prevents the formation of PIP3, thereby inhibiting the downstream signaling necessary for neutrophil chemotaxis and migration towards a RANTES gradient.[4][5]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The inhibitory activity of this compound on different PI3K isoforms and its efficacy in an in vivo model of RANTES-induced neutrophil recruitment are summarized below.

ParameterValueReference
IC50 (PI3Kγ) 70 nM[4]
IC50 (PI3Kα) 240 nM[4]
IC50 (PI3Kβ) 1.45 µM[4]
IC50 (PI3Kδ) 1.70 µM[4]
In Vivo ED50 27.35 mg/kg (p.o.)[4]

Table 1: Potency and Efficacy of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the respective PI3K isoform activity in vitro. The ED50 value represents the effective dose required to achieve 50% of the maximal inhibitory effect on RANTES-induced neutrophil recruitment in a mouse model.

Signaling Pathway Diagram

RANTES_Neutrophil_Recruitment_and_AS041164_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RANTES RANTES (CCL5) CCR1 CCR1 (GPCR) RANTES->CCR1 Binding G_protein Gβγ Subunits CCR1->G_protein Activation PI3Kg PI3Kγ G_protein->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation AS041164 This compound AS041164->PI3Kg Inhibition PIP2 PIP2 Akt Akt Activation PIP3->Akt Recruitment & Activation Migration Neutrophil Migration (Chemotaxis) Akt->Migration Downstream Signaling

Caption: RANTES-CCR1 signaling pathway leading to neutrophil migration and its inhibition by this compound.

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This protocol describes the assessment of this compound's ability to inhibit RANTES-induced neutrophil migration in vitro using a Boyden chamber or Transwell system.[6][7]

Materials:

  • This compound (prepare stock solution in DMSO)

  • Recombinant Human RANTES (CCL5)

  • Isolated human or murine neutrophils (purity >95%)

  • Chemotaxis buffer (e.g., HBSS with 0.5% human serum albumin)

  • Boyden chamber (48-well) or Transwell inserts (96-well, 5.0 µm pore size)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in chemotaxis buffer. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Chemoattractant Preparation: Prepare a solution of RANTES in chemotaxis buffer. A concentration of 30 ng/mL is a good starting point, but the optimal concentration should be determined by a dose-response experiment.[1]

  • Assay Setup:

    • Add the RANTES solution to the lower wells of the Boyden chamber or 96-well plate.

    • Add chemotaxis buffer alone to negative control wells.

    • Place the membrane (for Boyden chamber) or Transwell inserts over the lower wells.

    • In a separate plate, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber or Transwell inserts.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber/insert.

    • Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to measure ATP levels of the migrated cells using a luminescent cell viability assay.[6]

    • Alternatively, migrated cells can be fixed, stained, and counted microscopically.

  • Data Analysis:

    • Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils Isolate Neutrophils preincubate Pre-incubate Neutrophils with this compound isolate_neutrophils->preincubate prepare_as041164 Prepare this compound Dilutions prepare_as041164->preincubate prepare_rantes Prepare RANTES Solution setup_chamber Set up Boyden Chamber/ Transwell prepare_rantes->setup_chamber add_cells Add Neutrophils to Upper Chamber setup_chamber->add_cells preincubate->add_cells incubate Incubate (60-90 min, 37°C) add_cells->incubate quantify Quantify Migrated Neutrophils incubate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.

In Vivo RANTES-Induced Neutrophil Recruitment in a Mouse Peritonitis Model

This protocol describes an in vivo model to evaluate the efficacy of orally administered this compound in inhibiting RANTES-induced neutrophil recruitment to the peritoneal cavity of mice.[5]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Recombinant Human RANTES (CCL5)

  • Sterile phosphate-buffered saline (PBS)

  • Male CD1 mice (or other suitable strain)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD45)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Animal Acclimation: Acclimate male CD1 mice for at least one week before the experiment.

  • This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (p.o.) to the mice at doses ranging from 3 to 100 mg/kg.[4] Administer the vehicle alone to the control group. The administration should occur 1 hour before the RANTES challenge.

  • RANTES Challenge: Prepare a solution of RANTES in sterile PBS. Inject 0.5 mg/kg of RANTES intraperitoneally (i.p.) into the mice.[5] Inject sterile PBS into a sham control group.

  • Peritoneal Lavage: At 4 hours post-RANTES injection, euthanize the mice.[5]

    • Expose the peritoneal cavity and inject 5 mL of cold peritoneal lavage buffer.

    • Gently massage the abdomen for 1 minute.

    • Aspirate the peritoneal fluid.

  • Cell Counting and Staining:

    • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • Centrifuge the cell suspension and resuspend the pellet in FACS buffer.

    • Incubate the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly-6G) and a pan-leukocyte marker (e.g., CD45).

    • If necessary, lyse red blood cells using a lysis buffer.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the leukocyte population (CD45+) and then identify the neutrophil population (Ly-6G+).

    • Determine the total number of neutrophils recruited to the peritoneal cavity for each treatment group.

  • Data Analysis:

    • Calculate the mean number of recruited neutrophils for each group.

    • Determine the percentage of inhibition of neutrophil recruitment in the this compound-treated groups compared to the vehicle-treated, RANTES-challenged group.

    • Plot the percentage of inhibition against the dose of this compound to confirm the dose-dependent effect and validate the ED50.

In_Vivo_Workflow cluster_treatment Treatment cluster_sampling Sampling & Processing cluster_analysis Analysis administer_as041164 Administer this compound (p.o.) inject_rantes Inject RANTES (i.p.) (1 hour post-AS-041164) administer_as041164->inject_rantes peritoneal_lavage Peritoneal Lavage (4 hours post-RANTES) inject_rantes->peritoneal_lavage cell_count Total Cell Count peritoneal_lavage->cell_count stain_cells Stain Cells for Flow Cytometry (e.g., Ly-6G, CD45) cell_count->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry analyze Quantify Neutrophil Recruitment & Calculate % Inhibition flow_cytometry->analyze

Caption: Experimental workflow for the in vivo mouse peritonitis model.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in inflammatory processes, particularly in neutrophil recruitment mediated by chemokines like RANTES. The protocols provided herein offer a detailed framework for studying the inhibitory effects of this compound in both in vitro and in vivo settings. For successful and reproducible results, it is crucial to carefully optimize assay conditions, such as chemoattractant and inhibitor concentrations, and to use high-quality reagents and appropriate controls. These studies will contribute to a better understanding of the therapeutic potential of selective PI3Kγ inhibition in inflammatory diseases characterized by excessive neutrophil infiltration.

References

Application Notes and Protocols for In Vitro Chemotaxis Assay Using AS-041164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro chemotaxis assay to evaluate the inhibitory effects of AS-041164, a potent and selective PI3Kγ inhibitor. The provided information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The recruitment of leukocytes, particularly neutrophils, to sites of inflammation is a key event in the inflammatory cascade and is largely mediated by chemoattractants. Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in the signaling pathway that governs neutrophil chemotaxis, making it an attractive target for anti-inflammatory therapies.[1][2]

This compound is a potent and selective inhibitor of the PI3Kγ isoform.[3][4] It has demonstrated efficacy in blocking neutrophil migration and recruitment in various studies.[3][5] This document outlines a detailed protocol for an in vitro chemotaxis assay using the Boyden chamber method to assess the inhibitory potential of this compound on neutrophil migration.

Data Presentation

The inhibitory activity of this compound against various Class I PI3K isoforms is summarized in the table below. This data highlights the selectivity of this compound for the γ isoform.

PI3K IsoformIC50 (nM)
PI3Kα240
PI3Kβ1450
PI3Kγ 70
PI3Kδ1700

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay Using a Boyden Chamber

This protocol describes the measurement of neutrophil chemotaxis in response to a chemoattractant and the assessment of the inhibitory effect of this compound.

Materials:

  • Cells: Freshly isolated human neutrophils or a suitable neutrophil-like cell line (e.g., differentiated HL-60 cells).

  • Reagents:

    • This compound (stock solution in DMSO)

    • Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8/CXCL8).

    • Hank's Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.

    • Bovine Serum Albumin (BSA).

    • Ficoll-Paque or other density gradient medium for neutrophil isolation.

    • Trypan Blue solution.

    • Calcein-AM or other fluorescent dye for cell labeling and quantification.

  • Equipment:

    • Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber).

    • Polycarbonate membranes with 3 µm or 5 µm pores.[6]

    • Humidified incubator (37°C, 5% CO2).

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • Fluorescence plate reader.

    • Microscopy equipment for visualization (optional).

Protocol:

  • Neutrophil Isolation (if using primary cells):

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.

    • Wash the isolated neutrophils with HBSS without Ca2+/Mg2+.

    • Resuspend the cells in HBSS with Ca2+/Mg2+ and 0.1% BSA.

    • Determine cell viability and concentration using Trypan Blue and a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Preparation of Reagents:

    • Chemoattractant Solution: Prepare a stock solution of fMLP (e.g., 10^-2 M in DMSO) or IL-8 (e.g., 10 µg/mL in PBS with 0.1% BSA). Dilute the stock solution in HBSS with 0.1% BSA to the desired final concentrations (e.g., a range of 10^-10 M to 10^-7 M for fMLP, or 1-100 ng/mL for IL-8). The optimal concentration should be determined empirically.

    • This compound Working Solutions: Prepare a series of dilutions of this compound in HBSS with 0.1% BSA from the DMSO stock solution. The final DMSO concentration in all conditions (including vehicle control) should be kept constant and low (e.g., ≤ 0.1%).

  • Boyden Chamber Assay Setup:

    • Assemble the Boyden chamber according to the manufacturer's instructions.

    • Place the polycarbonate membrane between the upper and lower wells.

    • In the lower wells, add the chemoattractant solution. For negative controls, add HBSS with 0.1% BSA.

    • In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubation:

    • Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes. The optimal incubation time may vary depending on the cell type and chemoattractant used.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

    • Alternatively, for fluorescent quantification, label the cells with Calcein-AM before the assay. After migration, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader.

    • Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence.

  • Data Analysis:

    • Calculate the average number of migrated cells per field or the average fluorescence intensity for each condition.

    • Subtract the background migration (negative control) from all values.

    • Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate and Prepare Neutrophils D Pre-incubate Neutrophils with this compound A->D B Prepare Chemoattractant and this compound Solutions C Add Chemoattractant to Lower Chamber B->C E Add Neutrophils to Upper Chamber D->E F Incubate at 37°C E->F G Remove Non-migrated Cells F->G H Stain/Lyse Migrated Cells G->H I Quantify Migrated Cells (Microscopy/Fluorescence) H->I J Calculate % Inhibition and IC50 I->J

Caption: Experimental Workflow for In Vitro Chemotaxis Assay.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein Gβγ GPCR->G_protein PI3Kgamma PI3Kγ PIP3 PIP3 PI3Kgamma->PIP3  + P Chemoattractant Chemoattractant (e.g., fMLP, IL-8) Chemoattractant->GPCR G_protein->PI3Kgamma PIP2 PIP2 PIP2->PI3Kgamma Downstream Downstream Effectors (e.g., Akt, Rac/Cdc42) PIP3->Downstream Migration Actin Polymerization & Cell Migration Downstream->Migration AS041164 This compound AS041164->PI3Kgamma

Caption: PI3Kγ Signaling Pathway in Chemotaxis and Inhibition by this compound.

References

Application Notes and Protocols: Solubilization of AS-041164 in DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of AS-041164, a potent and selective PI3Kγ inhibitor, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and success of experiments involving this compound.

Compound Information

This compound is a selective inhibitor of the PI3Kγ isoform, which plays a key role in immune cell signaling and migration.[1] It is a valuable tool for studying neuroinflammatory responses and microglial activation.[1]

PropertyValueReference
Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
CAS Number 6318-41-8
Appearance Yellow solid[1]
Purity >98%

Solubility Data

This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions. The reported solubility values vary slightly between suppliers, so it is recommended to consult the product-specific datasheet.

SolventSolubilityNotes
DMSO 100 mM
DMSO 125 mg/mLUltrasonic assistance may be required.[2][3]
DMSO 25 mg/mL[1][4][5]
DMF 25 mg/mL

Note: The hygroscopic nature of DMSO can impact the solubility of the compound. It is highly recommended to use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[3]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.92 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[2][3] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[3]

Preparation of Working Solutions

For cell-based assays and other experiments, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that this compound has limited solubility in aqueous solutions. Therefore, the final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Use Immediately: It is best to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.

Visualizations

AS_041164_Solubilization_Workflow This compound Solubilization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check Visually Inspect for Complete Solubilization vortex->check sonicate Sonicate (Optional) sonicate->vortex check->sonicate Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution in Aqueous Buffer store->dilute end Use in Experiment dilute->end

Caption: Workflow for the preparation of this compound stock and working solutions.

PI3K_Pathway Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AS041164 This compound AS041164->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K signaling pathway.

References

Application Notes and Protocols for Oral Administration of AS-041164 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 value of 70 nM. It exhibits reduced activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, making PI3K inhibitors like this compound valuable tools for research and potential therapeutic development. These application notes provide an overview of the mechanism of action of this compound, protocols for its oral administration in rats, and representative pharmacokinetic and pharmacodynamic data based on a similar pan-class I PI3K inhibitor, pictilisib (GDC-0941), to serve as a practical guide for preclinical studies.

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound exerts its effects by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling cascade. This pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating downstream effectors such as Akt. The activation of Akt triggers a cascade of phosphorylation events that regulate various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PI3Kγ, this compound blocks the production of PIP3 and subsequent activation of Akt, thereby modulating these cellular functions.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (RTK) / GPCR GF->Receptor Binds PI3K PI3Kγ Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 AS041164 This compound AS041164->PI3K Inhibits PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Cellular_Responses Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular_Responses Regulates

PI3K/Akt signaling pathway and the inhibitory action of this compound.

Data Presentation

While specific pharmacokinetic and pharmacodynamic data for the oral administration of this compound in rats are not publicly available, the following tables present representative data from studies with the orally administered pan-class I PI3K inhibitor, pictilisib (GDC-0941), in rats. This information can serve as a valuable reference for experimental design and data interpretation.

Table 1: Representative Pharmacokinetic Parameters of Pictilisib (GDC-0941) in Rats Following a Single Oral Dose.

ParameterValueUnits
Dose30mg/kg
Tmax< 2hours
Clearance49.3mL/min/kg
Volume of Distribution (Vd)2.52L/kg
Total Recovery (Urine + Feces)~98% of dose

Data compiled from published preclinical studies of pictilisib (GDC-0941) in rats.

Table 2: Representative In Vitro and In Vivo Pharmacodynamic Effects of PI3K Inhibition.

AssaySystemEndpointRepresentative Result
Cellular Phospho-Akt AssayCancer Cell LinesInhibition of Akt Phosphorylation (pAkt)Potent inhibition of pAkt
Tumor Xenograft ModelRatsTumor Growth InhibitionSignificant reduction in tumor volume
Tumor Xenograft ModelRatsTarget Engagement (pAkt levels)Decreased levels of phosphorylated Akt in tumor tissue

This table summarizes the expected pharmacodynamic effects of a PI3K inhibitor based on preclinical studies of pictilisib (GDC-0941).

Experimental Protocols

The following protocols provide a detailed methodology for the oral administration of this compound to rats, a common procedure in preclinical research.

Protocol 1: Preparation of this compound Formulation for Oral Administration
  • Vehicle Selection: Based on the solubility of this compound, a suitable vehicle should be chosen. Common vehicles for oral gavage in rats include water, saline, corn oil, or a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).

  • Concentration Calculation: Determine the required concentration of the dosing solution based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound powder.

    • If preparing a solution, dissolve the compound in the chosen vehicle with the aid of gentle heating or sonication if necessary. Ensure the compound is fully dissolved.

    • If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Storage: Store the formulation as recommended for the stability of this compound. If it is a suspension, ensure it is thoroughly mixed before each administration.

Protocol 2: Oral Gavage Administration in Rats
  • Animal Preparation:

    • Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered.

    • Properly restrain the rat to ensure its safety and the accuracy of the administration. This can be done by firmly grasping the rat over the shoulders and back, allowing the forelegs to be extended. The head should be gently tilted back to straighten the path to the esophagus.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the other end at the last rib. Mark the needle at the point corresponding to the mouth. This ensures the needle reaches the stomach without causing injury.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is inserted to the pre-measured depth, slowly administer the formulation.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a period of time post-dosing.

Experimental_Workflow Experimental Workflow for Oral Administration of this compound in Rats Start Start Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Animal Preparation (Weighing and Restraint) Formulation->Animal_Prep Dosing Oral Gavage Administration Animal_Prep->Dosing PK_Sampling Pharmacokinetic Sampling (Blood Collection at Time Points) Dosing->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Tissue Collection) Dosing->PD_Sampling Sample_Analysis Sample Analysis (LC-MS/MS, Western Blot, etc.) PK_Sampling->Sample_Analysis PD_Sampling->Sample_Analysis Data_Analysis Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for an oral administration study in rats.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in various physiological and pathological processes. The provided application notes and protocols offer a comprehensive guide for its oral administration in rats. While specific pharmacokinetic and pharmacodynamic data for this compound in this species are yet to be published, the representative data from a similar PI3K inhibitor, pictilisib (GDC-0941), can aid in the design and interpretation of preclinical studies. Adherence to proper experimental protocols is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for AS-041164 in Leukocyte Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in the signaling pathways that govern leukocyte trafficking.[1] PI3Kγ is predominantly expressed in leukocytes and is activated by G-protein coupled receptors (GPCRs) in response to chemoattractants, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger is crucial for establishing cell polarity and motility, making PI3Kγ a critical regulator of leukocyte migration to sites of inflammation. These characteristics establish this compound as a valuable tool for investigating the role of PI3Kγ in various inflammatory and autoimmune disease models. This document provides detailed application notes and experimental protocols for the use of this compound in studying leukocyte trafficking.

Mechanism of Action

This compound selectively inhibits the p110γ catalytic subunit of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. The accumulation of PIP3 at the leading edge of a migrating leukocyte is essential for the recruitment and activation of downstream signaling proteins, including the serine/threonine kinase Akt. Activated Akt, in turn, modulates a variety of cellular processes that are essential for cell migration, including cytoskeletal reorganization and cell survival. By blocking this pathway, this compound effectively inhibits the chemotactic response of leukocytes to inflammatory signals.[1]

Data Presentation

In Vitro Potency and Selectivity of this compound
PI3K IsoformIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Table 1: Inhibitory concentration (IC50) values of this compound against different PI3K isoforms, demonstrating its selectivity for the gamma isoform.[1][2][3]

In Vivo Efficacy of this compound
Animal ModelSpeciesAdministration RouteDosage Range (mg/kg)EffectED50 (mg/kg)
Carrageenan-Induced Paw EdemaRatOral10 - 100Reduction of inflammatory swelling.-
RANTES-Induced Neutrophil RecruitmentMouseOral3 - 100Dose-dependent decrease in neutrophil recruitment to the peritoneum.27.35

Table 2: Summary of the in vivo anti-inflammatory effects of this compound in established animal models of inflammation.[1]

Signaling Pathway

PI3K_gamma_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gβγ GPCR->G_protein Activation PI3Kgamma PI3Kγ (p110γ/p101) G_protein->PI3Kgamma Recruitment & Activation PIP2 PIP2 PI3Kgamma->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment Chemoattractant Chemoattractant (e.g., RANTES) Chemoattractant->GPCR AS041164 This compound AS041164->PI3Kgamma Inhibition PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Migration Leukocyte Migration & Chemotaxis Downstream->Migration

Caption: PI3Kγ signaling pathway in leukocyte chemotaxis and its inhibition by this compound.

Experimental Protocols

In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • This compound (dissolved in DMSO)

  • Human or murine neutrophils (isolated from whole blood)

  • Chemoattractant (e.g., recombinant human RANTES/CCL5 or fMLP)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (5 µm pore size for neutrophils)

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Detection reagent (e.g., Calcein-AM or similar viability dye)

  • Plate reader with fluorescence capabilities

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque followed by dextran sedimentation). Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. A final concentration range of 10 nM to 10 µM is recommended for initial experiments. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 10-100 ng/mL RANTES) to the lower wells of a 24-well plate. Include wells with assay medium only as a negative control for basal migration.

    • Pre-incubate the isolated neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated neutrophil suspension to the top of the Transwell inserts.

    • Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the wells.

    • To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate according to the manufacturer's instructions.

    • Measure the fluorescence in the lower chamber using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

    • Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or an automated cell counter.

Data Analysis:

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Neutrophil_Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Neutrophils Preincubation Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Preincubation Prepare_AS041164 Prepare this compound Dilutions Prepare_AS041164->Preincubation Prepare_Chemoattractant Prepare Chemoattractant Add_Chemoattractant Add Chemoattractant to Lower Chamber Prepare_Chemoattractant->Add_Chemoattractant Add_Neutrophils Add Neutrophils to Upper Chamber (Insert) Preincubation->Add_Neutrophils Incubate Incubate (37°C, 1-2h) Add_Neutrophils->Incubate Quantify_Migration Quantify Migrated Cells (Lower Chamber) Incubate->Quantify_Migration Data_Analysis Calculate % Inhibition and IC50 Quantify_Migration->Data_Analysis

Caption: Workflow for the in vitro neutrophil chemotaxis assay using a Boyden chamber.

In Vivo: RANTES-Induced Neutrophil Recruitment in Mice

This protocol is designed to evaluate the in vivo efficacy of this compound in a model of chemokine-induced leukocyte trafficking.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Recombinant murine RANTES/CCL5

  • Sterile phosphate-buffered saline (PBS)

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Ice-cold PBS for peritoneal lavage

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

  • Flow cytometer

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Compound Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage.[1]

  • Induction of Neutrophil Recruitment:

    • One hour after compound administration, inject the mice intraperitoneally with RANTES (e.g., 1 µg in 200 µL of sterile PBS) to induce neutrophil recruitment into the peritoneal cavity. A control group should be injected with PBS only.

  • Peritoneal Lavage:

    • Four hours after the RANTES injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Cell Counting and Analysis:

    • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain.

    • For a more detailed analysis, stain the cells with fluorescently labeled antibodies against leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.

Data Analysis:

Compare the total number of leukocytes and the number of neutrophils in the peritoneal lavage fluid between the vehicle-treated and this compound-treated groups. Calculate the percentage of inhibition of neutrophil recruitment by this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for assessing the anti-inflammatory properties of a compound in an acute inflammation setting.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in sterile saline)

  • Rats (e.g., Wistar or Sprague-Dawley, 150-200 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles for sub-plantar injection

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound (e.g., 10-100 mg/kg) or vehicle orally to the rats.[1]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. Determine the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.

Supporting Protocols

Western Blot for Akt Phosphorylation

This protocol can be used to confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of Akt, a downstream target of PI3Kγ.

Procedure:

  • Sample Collection: Collect peritoneal exudate cells from the in vivo RANTES-induced neutrophil recruitment experiment or use neutrophils from the in vitro chemotaxis assay.

  • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Total Akt Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

  • Densitometry: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Conclusion

This compound is a powerful research tool for dissecting the role of PI3Kγ in leukocyte trafficking. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro and in vivo models of inflammation. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of targeting the PI3Kγ signaling pathway for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Testing AS-041164 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of AS-041164, a potent and selective inhibitor of the PI3Kγ isoform. The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4]

Introduction to this compound

This compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) isoform with a reported IC50 of 70 nM.[5] It demonstrates significantly less activity against other PI3K isoforms such as α, β, and δ.[5] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell proliferation, survival, and metabolism.[1][2][4] Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory conditions.[2][3] These protocols outline key cell-based assays to determine the efficacy of this compound in vitro.

Signaling Pathway Overview

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kγ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibited) Downstream->Apoptosis Inhibits AS041164 This compound AS041164->PI3K Inhibits

Diagram 1: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[6]

Workflow:

Diagram 2: Workflow of the MTT Cell Proliferation Assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate in the dark for 2 hours at room temperature to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[7][8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) for detection.[7] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8][9][10]

Workflow:

Diagram 3: Workflow of the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Culture cells in the presence of various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Akt Phosphorylation

This assay is used to directly assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key indicator of its activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (nM)% Viability (Mean ± SD)IC50 (nM)
Cell Line A 0 (Vehicle)100 ± 4.5\multirow{5}{}{[Calculated Value]}
1085.2 ± 3.1
10052.1 ± 2.8
100021.5 ± 1.9
100005.3 ± 0.8
Cell Line B 0 (Vehicle)100 ± 5.2\multirow{5}{}{[Calculated Value]}
1098.1 ± 4.3
10075.4 ± 3.9
100048.9 ± 2.5
1000015.7 ± 1.4

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Assay)

Cell LineTreatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Cell Line A Vehicle3.2 ± 0.51.5 ± 0.3
This compound (100 nM)15.8 ± 1.25.4 ± 0.7
This compound (1000 nM)42.1 ± 2.518.7 ± 1.9
Cell Line B Vehicle2.5 ± 0.41.1 ± 0.2
This compound (100 nM)10.3 ± 0.93.2 ± 0.5
This compound (1000 nM)35.6 ± 2.112.9 ± 1.3

Table 3: Inhibition of Akt Phosphorylation by this compound (Western Blot)

Cell LineTreatmentRelative p-Akt (Ser473) / Total Akt Ratio (Mean ± SD)
Cell Line A Vehicle1.00 ± 0.08
This compound (100 nM)0.45 ± 0.05
This compound (1000 nM)0.12 ± 0.02
Cell Line B Vehicle1.00 ± 0.09
This compound (100 nM)0.68 ± 0.07
This compound (1000 nM)0.25 ± 0.04

Conclusion

The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of the PI3Kγ inhibitor, this compound. By assessing its impact on cell proliferation, apoptosis, and the phosphorylation status of key signaling proteins, researchers can gain a comprehensive understanding of its biological activity and therapeutic potential.

References

Troubleshooting & Optimization

AS-041164 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Ensuring Stability in Long-Term Experiments

Welcome to the Technical Support Center for AS-041164. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments.

Disclaimer: As of December 2025, comprehensive, publicly available long-term stability data for this compound is limited. The information presented here is based on general principles of small molecule stability and is intended to serve as a guide. We strongly recommend performing in-house stability assessments under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of small molecules like this compound in solution can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2][3]

  • pH: The acidity or basicity of a solution can catalyze hydrolytic degradation of susceptible functional groups.[1][3]

  • Solvent: The choice of solvent can impact both the solubility and stability of a compound. While DMSO is a common solvent for stock solutions, its presence in aqueous buffers, especially at higher concentrations, can sometimes affect experiments.

  • Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of light-sensitive compounds.[1][4]

  • Oxygen: Dissolved oxygen in solutions can lead to oxidative degradation of susceptible molecules.[1][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, it is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity solvent such as DMSO.[5][6] Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][5] Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[1][4]

Q3: My experimental results with this compound are inconsistent. Could stability be an issue?

A3: Yes, inconsistent results are a potential indicator of compound instability.[1] If the compound degrades in your experimental medium over the course of a long-term experiment, its effective concentration will decrease, leading to variable results. It is also possible for degradation products to interfere with the assay. We recommend performing a stability study of this compound in your specific experimental medium and conditions.

Q4: I observe a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and suggests that the compound's solubility limit has been exceeded.[1][6] You can try the following troubleshooting steps:

  • Decrease the final concentration of this compound.

  • Optimize the concentration of the organic co-solvent (e.g., DMSO) in the final working solution. Be mindful that high concentrations of organic solvents can affect your experimental system.[6]

  • Investigate the use of a different co-solvent or a formulating agent, ensuring it is compatible with your assay.[6]

Illustrative Stability Data of this compound

The following table provides a hypothetical example of this compound stability data. This data is for illustrative purposes only and should not be considered as experimentally verified results.

Solvent SystemTemperatureDuration% Remaining (Illustrative)
10 mM in 100% DMSO-20°C3 months>99%
10 mM in 100% DMSO4°C1 month98%
10 mM in 100% DMSORT (25°C)24 hours95%
10 µM in PBS (pH 7.4)4°C24 hours90%
10 µM in PBS (pH 7.4)RT (25°C)8 hours80%
10 µM in PBS (pH 7.4)37°C8 hours70%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol describes a general method to determine the stability of this compound in a specific solvent or buffer over time.

1. Materials:

  • This compound solid
  • High-purity, anhydrous DMSO
  • Aqueous buffer of choice (e.g., PBS, cell culture medium)
  • Amber glass or polypropylene vials
  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as the baseline (100% initial concentration).[4]
  • Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and condition to be tested (e.g., 4°C, room temperature, 37°C). Protect the vials from light.
  • Time-Course Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
  • Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound against time for each condition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of biological activity in a long-term experiment Degradation of this compound in the experimental medium at 37°C.- Perform a stability study of this compound in your specific medium at 37°C over the time course of your experiment.- Consider replenishing the medium with fresh this compound at regular intervals if degradation is observed.[7]
Precipitation of this compound in the stock solution upon thawing The solubility limit was exceeded at low temperatures; inappropriate solvent for cryogenic storage.- Thaw the solution slowly at room temperature and vortex to ensure complete re-dissolving.- Consider storing the stock solution at a lower concentration.- Prepare fresh stock solutions more frequently and avoid long-term storage of solutions prone to precipitation.[4]
A color change is observed in the this compound solution Chemical degradation or oxidation of the compound.- Discard the solution and prepare a fresh one.- Protect solutions from light and consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4]

Visualizing Experimental Workflows

To aid in experimental design, the following diagrams illustrate key processes.

G cluster_prep Solution Preparation cluster_analysis Stability Analysis Prepare Stock Prepare High-Concentration Stock in DMSO Prepare Working Dilute Stock to Final Concentration in Buffer Prepare Stock->Prepare Working T0 T=0 Analysis (HPLC/LC-MS) Prepare Working->T0 Incubate Incubate Aliquots at Different Conditions (Temp, Time) T0->Incubate Timepoints Analyze at Time Points Incubate->Timepoints Data Calculate % Remaining vs. T=0 Timepoints->Data

Caption: Workflow for Assessing Compound Stability.

G Start Inconsistent Results? Check Stability Assess Compound Stability in Assay Medium? Start->Check Stability Check Purity Verify Purity of Stock Solution? Check Stability->Check Purity Yes Optimize Protocol Replenish Compound During Experiment? Check Stability->Optimize Protocol No Check Purity->Optimize Protocol Yes New Stock Prepare Fresh Stock Solution Check Purity->New Stock No End Consistent Results Optimize Protocol->End New Stock->Optimize Protocol

Caption: Troubleshooting Inconsistent Experimental Results.

References

Off-target effects of AS-041164 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PI3Kγ inhibitor, AS-041164. The focus is on addressing potential off-target effects when using the compound at high concentrations.

Troubleshooting Guides

Question: My cells are showing unexpected phenotypes (e.g., excessive toxicity, altered morphology, unexpected signaling pathway activation) when treated with high concentrations of this compound. How can I determine if these are off-target effects?

Answer:

Unexpected cellular responses at high inhibitor concentrations are a common challenge in pharmacological studies. It is crucial to systematically investigate whether these effects are due to the inhibition of kinases other than the intended target, PI3Kγ. Here is a step-by-step guide to troubleshoot and identify potential off-target effects of this compound.

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is essential to confirm that this compound is engaging its intended target, PI3Kγ, in your experimental system.

  • Western Blot Analysis: Probe for the phosphorylation of downstream effectors of PI3Kγ, such as Akt (at Ser473 and Thr308). A dose-dependent decrease in Akt phosphorylation upon this compound treatment would indicate on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PI3Kγ in a cellular context.

Step 2: Investigate Potential Off-Target Kinases

If on-target engagement is confirmed, the unexpected phenotypes may be due to off-target interactions. The following experimental approaches can help identify these off-target kinases.

  • Kinome Profiling: A kinome scan is a broad screening of an inhibitor against a large panel of kinases. This is the most direct way to identify potential off-target interactions. Commercial services like KINOMEscan® or similar platforms can provide a comprehensive selectivity profile of this compound at a high concentration (e.g., 1 µM or 10 µM).

  • Chemical Proteomics (Kinobeads): This method uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. By pre-incubating the lysate with a high concentration of this compound, you can identify which kinases are competed off the beads, indicating they are potential targets of your compound.

  • Phospho-Proteomics: A global analysis of protein phosphorylation in cells treated with a high concentration of this compound can reveal unexpected changes in signaling pathways, pointing towards potential off-target kinase inhibition.

Step 3: Validate Putative Off-Targets

Once potential off-target kinases are identified from the screening approaches above, it is important to validate them.

  • In Vitro Kinase Assays: Perform enzymatic assays with the purified candidate off-target kinases to determine the IC50 of this compound against them.

  • Cell-Based Assays: Use cell lines where the putative off-target kinase is known to be active and measure the effect of this compound on its specific downstream signaling.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown the expression of the putative off-target kinase. If the unexpected phenotype is rescued or mimicked, it provides strong evidence for an off-target effect.

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow start Unexpected Phenotype Observed with High [this compound] confirm_on_target Confirm On-Target Engagement (e.g., p-Akt Western Blot, CETSA) start->confirm_on_target on_target_engaged On-Target Engaged? confirm_on_target->on_target_engaged investigate_off_target Investigate Off-Target Effects on_target_engaged->investigate_off_target Yes revisit_experiment Re-evaluate Experimental Conditions/Hypothesis on_target_engaged->revisit_experiment No kinome_scan Kinome Profiling (e.g., KINOMEscan) investigate_off_target->kinome_scan kinobeads Chemical Proteomics (Kinobeads) investigate_off_target->kinobeads phospho_proteomics Phospho-Proteomics investigate_off_target->phospho_proteomics identify_candidates Identify Candidate Off-Targets kinome_scan->identify_candidates kinobeads->identify_candidates phospho_proteomics->identify_candidates validate_off_targets Validate Off-Targets identify_candidates->validate_off_targets invitro_assay In Vitro Kinase Assay (IC50) validate_off_targets->invitro_assay cell_based_assay Cell-Based Validation validate_off_targets->cell_based_assay genetic_validation Genetic Validation (siRNA/CRISPR) validate_off_targets->genetic_validation conclusion Confirm Off-Target Responsible for Phenotype invitro_assay->conclusion cell_based_assay->conclusion genetic_validation->conclusion PI3K_pathway GPCR GPCR G_beta_gamma Gβγ GPCR->G_beta_gamma PI3Kg PI3Kγ G_beta_gamma->PI3Kg AS041164 This compound AS041164->PI3Kg inhibition PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kg PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Thr308 downstream Downstream Effectors (Cell Survival, Proliferation, Migration) Akt->downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Ser473 concentration_effects low_conc Low [this compound] (e.g., ~IC50 for PI3Kγ) on_target On-Target Effect (PI3Kγ Inhibition) low_conc->on_target high_conc High [this compound] (e.g., >10x IC50 for PI3Kγ) high_conc->on_target off_target Potential Off-Target Effects (Inhibition of other kinases) high_conc->off_target phenotype Observed Cellular Phenotype on_target->phenotype off_target->phenotype

Technical Support Center: In Vivo Confirmation of AS-041164 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the in vivo activity of AS-041164, a potent and selective PI3Kγ inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. Its mechanism of action involves blocking the catalytic activity of PI3Kγ, which is a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating various cellular processes, including inflammation and immune cell trafficking. By inhibiting PI3Kγ, this compound can suppress inflammatory responses, primarily by blocking the recruitment of neutrophils to sites of inflammation.

Q2: What are the most common in vivo models to assess the anti-inflammatory activity of this compound?

A2: The most common in vivo models to evaluate the anti-inflammatory effects of this compound are the carrageenan-induced paw edema model and the RANTES-induced neutrophil recruitment model. The carrageenan model assesses the ability of the compound to reduce acute inflammation, while the RANTES model specifically measures its effect on chemokine-induced neutrophil migration.

Q3: What is the recommended route of administration for this compound in animal models?

A3: this compound is orally active and can be administered via oral gavage. For in vivo studies, it is often suspended in a vehicle such as 0.5% carboxymethylcellulose with 0.25% Tween 20.

Q4: How can I confirm that this compound is engaging its target in vivo?

A4: Target engagement can be confirmed by measuring the phosphorylation status of downstream effectors in the PI3K/Akt pathway. A common method is to perform a Western blot analysis on tissue lysates from treated animals to assess the levels of phosphorylated Akt (p-Akt). A reduction in p-Akt levels relative to total Akt indicates successful target engagement by this compound.

Troubleshooting Guides

Issue 1: High variability in paw edema measurements in the carrageenan-induced paw edema model.

  • Possible Cause: Inconsistent carrageenan injection volume or location.

    • Solution: Ensure precise and consistent injection of 1% carrageenan solution (typically 50 µL) into the sub-plantar region of the right hind paw of each mouse. Use a consistent needle gauge and insertion depth.

  • Possible Cause: Animal stress affecting inflammatory response.

    • Solution: Acclimatize animals to the experimental conditions and handling for at least one week prior to the study. Perform procedures in a quiet and controlled environment.

  • Possible Cause: Inaccurate paw volume measurement.

    • Solution: Use a plethysmometer for accurate and consistent measurements. Ensure the paw is immersed to the same anatomical landmark each time. Calibrate the instrument regularly.

Issue 2: Low or no inhibition of neutrophil recruitment in the RANTES-induced neutrophil recruitment model.

  • Possible Cause: Suboptimal dose of this compound.

    • Solution: Perform a dose-response study to determine the optimal effective dose. Based on available data, doses ranging from 10 to 100 mg/kg have been shown to be effective.

  • Possible Cause: Poor bioavailability of the compound.

    • Solution: Ensure the compound is properly formulated. For poorly soluble compounds, consider using a formulation with solubilizing agents like Captisol®. Prepare fresh formulations for each experiment.

  • Possible Cause: Incorrect timing of compound administration relative to RANTES injection.

    • Solution: Administer this compound at a time point that allows for peak plasma concentration to coincide with the inflammatory challenge. Typically, oral administration is done 30 minutes to 1 hour before the RANTES injection.

Issue 3: Inconsistent results in Western blot analysis for p-Akt.

  • Possible Cause: Degradation of phosphorylated proteins during sample collection and processing.

    • Solution: Work quickly and keep tissues and lysates on ice at all times. Use lysis buffers containing phosphatase and protease inhibitors.

  • Possible Cause: Low protein yield from tissue samples.

    • Solution: Use an appropriate amount of tissue and a sufficient volume of lysis buffer. Ensure complete homogenization of the tissue.

  • Possible Cause: Issues with antibody quality or concentration.

    • Solution: Use validated antibodies for both p-Akt and total Akt. Optimize antibody concentrations and incubation times. Include positive and negative controls in your experiment.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427%
This compound300.43 ± 0.0349%
This compound1000.25 ± 0.0271%

Table 2: In Vivo Efficacy of this compound in a RANTES-Induced Neutrophil Recruitment Model in Mice

Treatment GroupDose (mg/kg, p.o.)Neutrophil Count in Peritoneal Lavage (x10^6 cells/mL) (Mean ± SEM)% Inhibition of Neutrophil Recruitment
Vehicle Control-5.2 ± 0.4-
This compound34.1 ± 0.321%
This compound102.9 ± 0.244%
This compound301.8 ± 0.265%
This compound1000.9 ± 0.183%

Note: The ED50 for this compound in the RANTES-induced neutrophil recruitment model is reported to be 27.35 mg/kg.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.25% Tween 20)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast mice for 12 hours before the experiment with free access to water.

  • Group the animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg).

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Administer the vehicle or this compound orally (p.o.) to the respective groups.

  • One hour after compound administration, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the paw volume increase by subtracting the initial paw volume from the post-injection paw volume.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Protocol 2: RANTES-Induced Neutrophil Recruitment in Mice

Objective: To assess the effect of this compound on chemokine-induced neutrophil migration into the peritoneal cavity.

Materials:

  • This compound

  • Vehicle

  • Recombinant human RANTES (CCL5)

  • Sterile phosphate-buffered saline (PBS)

  • Male C57BL/6 mice (8-10 weeks old)

  • Lavage buffer (PBS with 2 mM EDTA)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Acclimatize mice for at least one week.

  • Group the animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg).

  • Administer the vehicle or this compound orally (p.o.).

  • Thirty minutes after compound administration, inject 0.5 mL of RANTES solution (e.g., 1 µg/mL in PBS) intraperitoneally (i.p.).

  • Four hours after RANTES injection, euthanize the mice.

  • Perform a peritoneal lavage by injecting 5 mL of ice-cold lavage buffer into the peritoneal cavity and gently massaging the abdomen.

  • Collect the peritoneal fluid.

  • Centrifuge the collected fluid at 400 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in FACS buffer.

  • Perform red blood cell lysis if necessary.

  • Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b).

  • Analyze the stained cells by flow cytometry to quantify the number of neutrophils.

  • Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control group.

Protocol 3: Pharmacodynamic Analysis of p-Akt by Western Blot

Objective: To confirm target engagement of this compound by measuring the inhibition of Akt phosphorylation in vivo.

Materials:

  • Tissues from animals treated with this compound and vehicle.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize the collected tissue samples in ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

Visualizations

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Inflammation Inflammation (Neutrophil Recruitment) Downstream->Inflammation Promotes AS041164 This compound AS041164->PI3Kgamma Inhibits

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Grouping->Baseline_Measurement Compound_Admin This compound/Vehicle Administration (p.o.) Baseline_Measurement->Compound_Admin Inflammatory_Challenge Inflammatory Challenge (Carrageenan/RANTES) Compound_Admin->Inflammatory_Challenge Paw_Measurement Paw Volume Measurement (Carrageenan Model) Inflammatory_Challenge->Paw_Measurement Peritoneal_Lavage Peritoneal Lavage (RANTES Model) Inflammatory_Challenge->Peritoneal_Lavage Tissue_Collection Tissue Collection for PD Inflammatory_Challenge->Tissue_Collection Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis Flow_Cytometry Flow Cytometry Peritoneal_Lavage->Flow_Cytometry Flow_Cytometry->Data_Analysis Western_Blot Western Blot (p-Akt) Tissue_Collection->Western_Blot Western_Blot->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: In Vivo Experimental Workflow for this compound.

Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Formulation Is the compound fully solubilized? Start->Check_Formulation Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Improve_Formulation Improve formulation (e.g., use co-solvents, cyclodextrins) Check_Formulation->Improve_Formulation No Check_Timing Is the administration timing correct? Check_Dose->Check_Timing Yes Dose_Response Perform a dose-response study Check_Dose->Dose_Response No Check_PD Is the target engaged (p-Akt)? Check_Timing->Check_PD Yes Optimize_Timing Optimize administration time relative to challenge Check_Timing->Optimize_Timing No Troubleshoot_WB Troubleshoot Western Blot (sample prep, antibodies) Check_PD->Troubleshoot_WB No Re_evaluate Re-evaluate compound activity or model Check_PD->Re_evaluate Yes, but no efficacy Improve_Formulation->Start Dose_Response->Start Optimize_Timing->Start Troubleshoot_WB->Start

Caption: Troubleshooting Logic for Poor In Vivo Efficacy.

Technical Support Center: Troubleshooting AS-041164 in Neutrophil Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of expected inhibitory effects of AS-041164 on neutrophil migration.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on neutrophil migration?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] PI3Kγ is a key enzyme in the signaling pathway that regulates neutrophil chemotaxis, the directed migration of neutrophils towards a chemical attractant.[3][4] Therefore, this compound is expected to block or significantly reduce neutrophil migration in response to various chemoattractants.[1]

Q2: We are not observing any inhibition of neutrophil migration with this compound. What are the potential reasons?

There are several potential reasons why this compound may not be inhibiting neutrophil migration in your experimental setup. These can be broadly categorized into:

  • PI3K-Independent Migration: Neutrophil migration is not exclusively dependent on the PI3Kγ pathway.[2][5]

  • Suboptimal Experimental Conditions: The specifics of your assay setup can significantly influence the outcome.

  • Issues with the Compound: Problems with the stability, solubility, or concentration of this compound can lead to a lack of effect.

  • Cell Viability and Heterogeneity: The health and type of neutrophils used are critical factors.[6][7]

This guide will walk you through troubleshooting each of these possibilities.

Q3: Can neutrophils migrate without PI3Kγ activity?

Yes. While PI3Kγ plays a significant role, neutrophils can utilize alternative signaling pathways to migrate. The importance of PI3Kγ can be context-dependent, varying with the specific chemoattractant and the extracellular environment.[8][9] Other PI3K isoforms (α, β, and δ) can also contribute to neutrophil migration.[2][10] Furthermore, completely PI3K-independent mechanisms exist, often involving pathways like the p38 MAP kinase (MAPK) pathway.[11]

Q4: What are the key considerations for setting up a neutrophil migration assay?

A successful neutrophil migration assay requires careful attention to several factors:

  • Neutrophil Isolation: The method of isolation can impact cell viability and activation state.[12]

  • Chemoattractant Gradient: A stable and reproducible chemoattractant gradient is crucial for directed migration.[11][12]

  • Assay Type: Different assay formats (e.g., Boyden chamber, microfluidics) have their own advantages and disadvantages.[12][13]

  • Controls: The inclusion of appropriate positive and negative controls is essential for data interpretation.

Troubleshooting Guide: this compound Not Inhibiting Neutrophil Migration

This guide provides a step-by-step approach to identify and resolve potential issues when this compound does not inhibit neutrophil migration as expected.

Step 1: Verify Compound Integrity and Activity
Potential Issue Troubleshooting Steps
Incorrect Concentration - Confirm the calculations for your stock and working solutions. - Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific assay.
Compound Instability/Degradation - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Check the recommended storage conditions for the compound.
Compound Solubility - Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in your assay medium.[14][15] - Visually inspect the final working solution for any precipitation. - Consider the potential for the compound to precipitate out of solution at the final concentration in your aqueous assay buffer.
Vehicle Control Issues - Run a vehicle-only control to ensure that the solvent (e.g., DMSO) is not affecting neutrophil migration at the concentration used.
Step 2: Evaluate and Optimize Assay Conditions
Potential Issue Troubleshooting Steps
Inappropriate Chemoattractant or Concentration - Different chemoattractants utilize different signaling pathways.[16][17] The effect of a PI3Kγ inhibitor may be more pronounced with certain chemoattractants (e.g., those signaling through GPCRs like fMLP or C5a).[4] - Perform a dose-response curve for your chosen chemoattractant to determine the optimal concentration for inducing migration. Very high concentrations can sometimes lead to non-linear responses or desensitization.[1]
PI3K-Independent Migration Pathway Activation - Consider that the chosen chemoattractant may be activating a PI3K-independent migration pathway. For example, some studies suggest that migration in response to certain stimuli can be dependent on the p38 MAPK pathway. - Try using a different chemoattractant that is known to be highly dependent on PI3Kγ signaling.
Sub-optimal Assay Duration - The incubation time for the migration assay is critical. Too short a time may not allow for sufficient migration, while too long a time could lead to cell death or degradation of the chemoattractant gradient. Optimize the assay duration for your specific conditions.
Assay System Validation - Include a positive control inhibitor known to block neutrophil migration (e.g., a broad-spectrum PI3K inhibitor like LY294002 or a CXCR1/2 antagonist if using CXCL8).[11] This will validate that your assay system is capable of detecting inhibition. - Ensure a stable and reproducible chemoattractant gradient is being formed in your assay system.
Step 3: Assess Neutrophil Health and Viability
Potential Issue Troubleshooting Steps
Poor Neutrophil Viability - Assess neutrophil viability using a method like Trypan Blue exclusion or a viability stain before and after the assay. Neutrophils are short-lived, and their health can decline rapidly.[18] - Handle neutrophils gently during isolation and keep them on ice to minimize activation.
Neutrophil Activation during Isolation - The process of isolating neutrophils can inadvertently activate them, which can alter their migratory behavior and signaling pathway usage.[12] Use endotoxin-free reagents and minimize handling time.
Donor-to-Donor Variability - Neutrophils from different donors can exhibit significant variability in their migratory responses. If possible, test neutrophils from multiple donors to ensure the observed lack of inhibition is not specific to a single donor.
Neutrophil Heterogeneity - Neutrophils are not a homogenous population. Different subsets may exist with varying sensitivities to inhibitors.[6][7][19] While challenging to address in standard assays, be aware that this heterogeneity can contribute to incomplete inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against different PI3K isoforms. This highlights the selectivity of this compound for the gamma isoform.

PI3K IsoformIC50 (nM)
PI3Kγ70
PI3Kα240
PI3Kβ1450
PI3Kδ1700

Data compiled from publicly available sources.[1][2]

Experimental Protocols

Protocol 1: Boyden Chamber (Transwell) Neutrophil Migration Assay

This protocol provides a general framework for a common in vitro neutrophil migration assay.

Materials:

  • Transwell inserts with a 3-5 µm pore size membrane

  • 24-well tissue culture plates

  • Freshly isolated human neutrophils

  • Assay medium (e.g., HBSS with 0.5% BSA)

  • Chemoattractant (e.g., fMLP, CXCL8, LTB4)

  • This compound

  • Positive control inhibitor (e.g., LY294002)

  • Detection reagent (e.g., Calcein-AM or a method to quantify migrated cells)

Procedure:

  • Prepare the Assay Plate:

    • Add assay medium containing the chemoattractant to the lower wells of the 24-well plate.

    • Include wells with medium only as a negative control for random migration.

  • Prepare Cell Suspension:

    • Resuspend freshly isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the neutrophil suspension with various concentrations of this compound, a positive control inhibitor, or vehicle control for 30-60 minutes at 37°C.

  • Start the Migration Assay:

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

    • Place the inserts into the wells of the 24-well plate containing the chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantify Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring an intracellular component (e.g., myeloperoxidase activity) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence in the lower well.

  • Data Analysis:

    • Calculate the percentage of migration relative to the positive control (chemoattractant alone).

    • Determine the inhibitory effect of this compound at different concentrations.

Visualizations

Signaling Pathway Diagram

PI3K_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling GPCR Chemoattractant Receptor (e.g., CXCR1/2, FPR1) G_protein Gβγ Subunit GPCR->G_protein Chemoattractant binding PI3Kgamma PI3Kγ G_protein->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PI3Kgamma->PIP3 AS041164 This compound AS041164->PI3Kgamma Inhibition Akt Akt/PKB PIP3->Akt Rac_Cdc42 Rac/Cdc42 PIP3->Rac_Cdc42 Actin Actin Polymerization & Cell Migration Akt->Actin Rac_Cdc42->Actin workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils 1. Isolate Neutrophils prepare_reagents 2. Prepare Reagents (Chemoattractant, this compound) pre_incubate 3. Pre-incubate Neutrophils with this compound prepare_reagents->pre_incubate load_assay 4. Load Assay (e.g., Boyden Chamber) pre_incubate->load_assay incubate 5. Incubate (37°C) load_assay->incubate quantify 6. Quantify Migrated Cells incubate->quantify analyze_data 7. Analyze Data quantify->analyze_data troubleshooting start This compound not inhibiting neutrophil migration check_compound Step 1: Verify Compound? start->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_issue Address concentration, solubility, stability. check_compound->compound_issue No check_assay Step 2: Evaluate Assay? assay_ok Assay OK check_assay->assay_ok Yes assay_issue Optimize chemoattractant, controls, duration. check_assay->assay_issue No check_cells Step 3: Assess Cells? cells_ok Cells OK check_cells->cells_ok Yes cell_issue Check viability, isolation protocol, donor variability. check_cells->cell_issue No compound_ok->check_assay assay_ok->check_cells consider_alt_pathway Consider alternative signaling pathways. cells_ok->consider_alt_pathway compound_issue->start assay_issue->start cell_issue->start

References

Technical Support Center: Enhancing the Oral Bioavailability of AS-041164 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of the selective PI3Kγ inhibitor, AS-041164, in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective inhibitor of the PI3Kγ isoform, demonstrating anti-inflammatory properties.[1] Like many small molecule inhibitors, its effectiveness when administered orally can be limited by poor aqueous solubility and/or rapid metabolism, leading to low oral bioavailability. This means that only a small fraction of the ingested dose reaches the systemic circulation to exert its therapeutic effect. Enhancing oral bioavailability is crucial for developing this compound as a viable oral therapeutic.

Q2: What are the initial signs of poor oral bioavailability for this compound in my mouse experiments?

Low and variable plasma concentrations of this compound after oral administration are the primary indicators. Specifically, you might observe:

  • Low Cmax: The maximum plasma concentration achieved is lower than expected.

  • Low AUC: The total drug exposure over time (Area Under the Curve) is minimal.

  • High Variability: Significant differences in plasma levels are seen between individual mice receiving the same oral dose.

  • Poor Dose-Response Relationship: Increasing the oral dose does not result in a proportional increase in plasma concentration.

Q3: What are the common causes of poor oral bioavailability for compounds like this compound?

The primary reasons for poor oral bioavailability can be categorized as follows:

  • Poor Aqueous Solubility: this compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it can reach systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its absorption.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or be broken down by enzymes in the gastrointestinal tract.

Troubleshooting Guide

Problem 1: Low and inconsistent plasma exposure of this compound after oral gavage.

Possible Cause: Poor solubility of this compound in the dosing vehicle and gastrointestinal fluids.

Solutions:

  • Formulation Development:

    • Microemulsions: Oil-in-water (O/W) microemulsions can significantly increase the solubility of poorly water-soluble compounds.[2]

    • Nanoparticles: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dissolution rate and protect it from degradation in the GI tract.[3][4]

    • Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix (e.g., povidone or copovidone) can enhance its solubility and dissolution rate.[5]

    • Co-amorphous Dispersions: Formulating this compound with a small molecule excipient can increase its solubility and systemic exposure.[6]

  • Vehicle Optimization:

    • Experiment with different GRAS (Generally Recognized as Safe) excipients and vehicles to find a formulation that improves the solubility and stability of this compound. Common vehicles for preclinical oral dosing include solutions with cyclodextrins, suspensions in methylcellulose, or lipid-based formulations.

Problem 2: High discrepancy between plasma levels after intravenous (IV) and oral (PO) administration.

Possible Cause: High first-pass metabolism or significant efflux by intestinal transporters.

Solutions:

  • Inhibition of Metabolic Enzymes:

    • Co-administration with inhibitors of cytochrome P450 (CYP) enzymes, such as piperine, can reduce first-pass metabolism in the liver and gut wall, thereby increasing bioavailability.[7]

  • Inhibition of Efflux Pumps:

    • Formulation with excipients that inhibit P-glycoprotein, such as polysorbate 80, can enhance drug absorption by preventing its efflux back into the intestinal lumen.[3]

Experimental Protocols

Protocol 1: Basic Pharmacokinetic (PK) Study in Mice

This protocol outlines a standard procedure to assess the pharmacokinetics of this compound.

  • Animal Model: Use common mouse strains such as C57BL/6 or BALB/c.[8]

  • Dosing:

    • Intravenous (IV) Administration: Administer this compound (e.g., 1-5 mg/kg) via the tail vein to determine its clearance and volume of distribution.

    • Oral (PO) Administration: Administer this compound (e.g., 10-50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing from the submandibular vein or another appropriate site.[9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Protocol 2: Preparation of a PLGA-Nanoparticle Formulation

This is a general protocol for preparing PLGA nanoparticles to enhance oral delivery.

  • Method: A solvent diffusion method is commonly used.[3]

  • Materials: this compound, PLGA, a water-miscible organic solvent (e.g., acetone), and a surfactant (e.g., polysorbate 80).

  • Procedure:

    • Dissolve this compound and PLGA in the organic solvent.

    • Add this organic phase dropwise to an aqueous solution containing the surfactant while stirring.

    • Allow the organic solvent to evaporate, which leads to the formation of nanoparticles.

    • Collect and wash the nanoparticles by centrifugation.

    • Resuspend the nanoparticles in a suitable vehicle for oral administration.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound X with Different Formulations in Mice

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Suspension50150 ± 352.0600 ± 1205%
Microemulsion50750 ± 1501.03000 ± 50025%
Nanoparticles501200 ± 2501.54800 ± 70040%
Solid Dispersion501000 ± 2001.04200 ± 60035%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental_Workflow_for_Improving_Oral_Bioavailability cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Outcome Initial Compound (this compound) Initial Compound (this compound) IV & PO PK Study IV & PO PK Study Initial Compound (this compound)->IV & PO PK Study Establish Baseline Low Bioavailability Confirmed Low Bioavailability Confirmed IV & PO PK Study->Low Bioavailability Confirmed Formulation Screening Formulation Screening Low Bioavailability Confirmed->Formulation Screening Microemulsion Microemulsion Formulation Screening->Microemulsion Nanoparticles Nanoparticles Formulation Screening->Nanoparticles Solid Dispersion Solid Dispersion Formulation Screening->Solid Dispersion PO PK Study of Formulation PO PK Study of Formulation Microemulsion->PO PK Study of Formulation Nanoparticles->PO PK Study of Formulation Solid Dispersion->PO PK Study of Formulation Improved Bioavailability? Improved Bioavailability? PO PK Study of Formulation->Improved Bioavailability? Optimized Formulation Optimized Formulation Improved Bioavailability?->Optimized Formulation Further Optimization Further Optimization Improved Bioavailability?->Further Optimization PI3K_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3Kγ PI3Kγ RTK->PI3Kγ PIP2 to PIP3 PIP2 to PIP3 PI3Kγ->PIP2 to PIP3 Akt Akt PIP2 to PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3Kγ Inhibition

References

Technical Support Center: Validating AS-041164 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the cellular target engagement of AS-041164, a potent and selective PI3Kγ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (PI3Kγ) isoform.[1][2][3] Its primary cellular target is PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway, which is involved in various cellular processes, including inflammation, cell growth, proliferation, and survival.[2]

Q2: How can I confirm that this compound is engaging its PI3Kγ target in my cells?

A2: Target engagement of this compound in cells can be confirmed through several methods:

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to directly verify the binding of this compound to PI3Kγ within a cellular context.[4]

  • Western Blotting for Downstream Signaling: Assessing the phosphorylation status of downstream effectors of PI3Kγ, such as AKT, is a common method. A decrease in phosphorylated AKT (p-AKT) upon treatment with this compound indicates target engagement.[1][2]

Q3: What is the expected effect of this compound on downstream signaling pathways?

A3: this compound, by inhibiting PI3Kγ, is expected to block the phosphorylation and subsequent activation of AKT.[1][2] This can be observed as a reduction in the levels of phosphorylated AKT (p-AKT) at key residues like Serine 473 (Ser473) and Threonine 308 (Thr308).

Q4: Should I see a cytotoxic effect with this compound treatment?

A4: The primary role of this compound is as an anti-inflammatory agent by inhibiting PI3Kγ.[1][3] While inhibition of the PI3K/AKT pathway can affect cell survival, significant cytotoxicity is not always the primary or immediate outcome, especially in cell lines where PI3Kγ is not the main driver of survival. It is recommended to perform a cell viability assay to determine the cytotoxic potential of this compound in your specific cell model.

Troubleshooting Guides

Western Blot for Phospho-AKT (p-AKT)

Problem: No or weak p-AKT signal detected after this compound treatment.

Possible CauseTroubleshooting Steps
Low basal p-AKT levels Stimulate cells with a known PI3K/AKT pathway activator (e.g., growth factors like PDGF or insulin) before this compound treatment to increase the dynamic range of the assay.[5]
Phosphatase activity Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of AKT during sample preparation.[5]
Insufficient protein loading For detecting less abundant phosphoproteins, it may be necessary to load a higher amount of total protein (30-50 µg) per lane.[5]
Suboptimal antibody concentration Perform an antibody titration to determine the optimal primary antibody concentration for your specific cell lysate and experimental conditions.

Problem: High background on p-AKT Western blot.

Possible CauseTroubleshooting Steps
Inappropriate blocking agent Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cause high background with anti-phospho antibodies.[5][6]
Insufficient washing Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[5]
Primary antibody concentration too high Reduce the concentration of the primary antibody.
Cellular Thermal Shift Assay (CETSA)

Problem: No thermal shift observed with this compound treatment.

Possible CauseTroubleshooting Steps
Inhibitor not cell-permeable While this compound is known to be orally active, its permeability can vary between cell lines. Confirm cell permeability using an alternative assay if possible.[4]
Incorrect temperature range Optimize the heating gradient for your specific cell line and target. The optimal temperature for denaturation can vary.[4]
Insufficient inhibitor concentration Test a higher concentration of this compound. Ensure the concentration used is sufficient to engage a significant portion of the target protein.[4]

Problem: High variability between CETSA replicates.

Possible CauseTroubleshooting Steps
Uneven heating Use a thermal cycler with good temperature uniformity across the block to ensure consistent heating of all samples.[4][7]
Inconsistent cell lysis Ensure complete and uniform cell lysis across all samples to have consistent protein extraction.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compound, and buffers.[4]

Data Presentation

Table 1: In Vitro Potency of this compound Against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kγ70[1][2][3]
PI3Kα240[1][2][3]
PI3Kβ1450[1][2][3]
PI3Kδ1700[1][2][3]

Table 2: Example Dose-Response Data for p-AKT Inhibition by this compound in a Cellular Assay

This compound Conc. (nM)% Inhibition of p-AKT (Ser473)
0 (Vehicle)0
1015
5045
10070
25090
50098
1000100

Note: This is example data and actual results may vary depending on the cell line and experimental conditions.

Table 3: Example Cellular Thermal Shift Assay (CETSA) Data for PI3Kγ with this compound

Temperature (°C)% Soluble PI3Kγ (Vehicle)% Soluble PI3Kγ (1 µM this compound)
45100100
509598
557090
604075
651550
70520

Note: This is example data illustrating a rightward shift in the melting curve, indicating target stabilization by this compound. Actual melting temperatures and shifts may vary.

Experimental Protocols

Protocol 1: Western Blot for p-AKT (Ser473) Inhibition
  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin or GAPDH.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend them in culture medium to a desired density (e.g., 2 x 10^6 cells/mL).

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 5°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Perform Western blotting as described in Protocol 1, using an antibody specific for PI3Kγ.

  • Data Analysis:

    • Quantify the band intensities for PI3Kγ at each temperature for both vehicle and this compound treated samples.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities against temperature to generate melting curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT AS041164 This compound AS041164->PI3K Inhibition PDK1->AKT Phosphorylation pAKT p-AKT (Active) PDK1->pAKT Downstream Downstream Effectors pAKT->Downstream CellResponse Cellular Responses (Growth, Survival, etc.) Downstream->CellResponse

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells 1. Cell Culture Treatment 2. Treat with this compound or Vehicle Cells->Treatment Heat 3. Heat at Temperature Gradient Treatment->Heat Lysis 4. Cell Lysis Heat->Lysis Centrifuge 5. Centrifugation to Separate Soluble Fraction Lysis->Centrifuge Western 6. Western Blot for PI3Kγ Centrifuge->Western Analysis 7. Data Analysis: Generate Melt Curves Western->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

AS-041164 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-041164.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question Possible Cause Suggested Solution
1. Why am I not observing the expected inhibition of my target? Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3Kγ in your specific experimental system.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line or assay. Start with a range of concentrations around the reported IC50 of 70 nM.[1][2][3]
Compound Instability: Improper storage or handling may have led to the degradation of this compound.Store the compound as a powder at -20°C for up to 12 months.[2] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month, and protect from light. Avoid repeated freeze-thaw cycles.[1]
Cell Permeability Issues: The compound may not be efficiently entering the cells in your culture system.Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid cell toxicity and effects on permeability.
2. I am observing unexpected or off-target effects in my experiment. High Concentration: Using this compound at excessively high concentrations may lead to inhibition of other PI3K isoforms or other kinases.Use the lowest effective concentration determined from your dose-response experiments. While this compound is selective for PI3Kγ, its activity against PI3Kα, PI3Kβ, and PI3Kδ is observed at higher concentrations (IC50s of 240 nM, 1.45 µM, and 1.70 µM, respectively).[1][2][3]
Cell Line Specificity: The observed effects may be specific to the genetic background or signaling pathways active in your particular cell line.Test the effects of this compound in a control cell line known to have low PI3Kγ expression or activity to confirm that the observed effects are PI3Kγ-dependent.
3. I am having issues with the solubility of this compound in my aqueous assay buffer. Poor Aqueous Solubility: this compound is soluble in DMSO but has limited solubility in aqueous solutions.[2][4][5]Prepare a high-concentration stock solution in DMSO (e.g., 100 mM).[2] For your final working solution, dilute the DMSO stock in your aqueous buffer, ensuring the final DMSO concentration is as low as possible and does not exceed a level that affects your experiment. Gentle vortexing or sonication may aid in dissolution.
4. How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells? Lack of a direct readout of pathway inhibition. Perform a Western blot to assess the phosphorylation status of Akt, a downstream target of PI3K. Inhibition of PI3Kγ by this compound should lead to a decrease in Akt phosphorylation (p-Akt).[1]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action? this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3][4] It exerts its effects by blocking the catalytic activity of PI3Kγ, which is a key enzyme in cellular signaling pathways involved in inflammation and immune cell migration.[4]

2. What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 12 months.[2]

  • DMSO Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles.[1]

3. What is the solubility of this compound? this compound is soluble in DMSO up to 100 mM.[2] For in vivo studies, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose with 0.25% Tween 20.[4]

4. What are the IC50 values of this compound for different PI3K isoforms?

PI3K IsoformIC50
PI3Kγ70 nM
PI3Kα240 nM
PI3Kβ1.45 µM
PI3Kδ1.70 µM
(Data sourced from MedchemExpress, Abcam, and DC Chemicals)[1][2][3]

5. What are some key in vivo experimental parameters for this compound? In a mouse model of carrageenan-induced paw edema, oral administration of this compound at doses of 10-100 mg/kg resulted in a reduction of inflammatory swelling.[1] In a study of RANTES-induced neutrophil recruitment in mice, this compound showed a dose-dependent decrease with an ED50 of 27.35 mg/kg when administered orally.[1]

Experimental Protocols

Western Blot for p-Akt Inhibition

Objective: To determine the effect of this compound on the phosphorylation of Akt as a measure of PI3K pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a positive control for pathway activation if applicable.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. The following day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on PI3Kγ activity.

Methodology:

  • Assay Setup: Use a commercially available PI3Kγ kinase assay kit that measures the production of ADP or the phosphorylation of a substrate.

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant PI3Kγ enzyme, substrate (e.g., PIP2), and ATP as per the kit instructions.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the PI3Kγ enzyme, the substrate, and the different concentrations of this compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Detection: Stop the reaction and add the detection reagent provided in the kit. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

PI3K_Signaling_Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Receptor_TK Receptor Tyrosine Kinase Receptor_TK->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 Converts AS041164 This compound AS041164->PI3Kgamma PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Downstream Downstream Cellular Responses (e.g., Proliferation, Survival, Migration) pAkt->Downstream

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Western_Blot Western Blot (p-Akt) Treatment->Western_Blot Kinase_Assay Kinase Assay (IC50) Animal_Model Animal Model (e.g., Inflammation) Dosing Oral Administration of this compound Animal_Model->Dosing Endpoint_Analysis Endpoint Analysis (e.g., Paw Edema Measurement) Dosing->Endpoint_Analysis

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of In Vivo Potency: AS-041164 vs. LY294002

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo potency and characteristics of two commonly used phosphoinositide 3-kinase (PI3K) inhibitors: AS-041164 and LY294002. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects and experimental considerations for these compounds in preclinical research.

Introduction

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, survival, growth, and motility.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] LY294002 was one of the first synthetic, cell-permeable inhibitors used extensively to probe the function of this pathway.[3][4] this compound is a more recent compound with a distinct isoform selectivity profile. Understanding the differences in their in vivo activity is crucial for selecting the appropriate tool for specific research questions.

PI3K Signaling Pathway and Inhibitor Targets

The diagram below illustrates a simplified PI3K signaling pathway, indicating the points of intervention for both LY294002 and this compound. LY294002 broadly targets Class I PI3Ks, while this compound is selective for the PI3Kγ isoform.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation LY294002 LY294002 (Broad Class I) LY294002->PI3K Inhibits AS041164 This compound (PI3Kγ selective) AS041164->PI3K Inhibits PI3K_label->PIP3           phosphorylates

Caption: Simplified PI3K/Akt signaling pathway showing inhibitor targets.

Comparative Data Summary

The following tables summarize the key characteristics and reported in vivo efficacy of this compound and LY294002 based on available data.

Table 1: Inhibitor Characteristics and Selectivity
FeatureThis compoundLY294002
Target(s) Selective PI3Kγ inhibitor.[5][6]Pan-Class I PI3K inhibitor.[4][7]
IC50 Values PI3Kγ: 70 nM[5]PI3Kα: 240 nM[8]PI3Kβ: 1.45 µM[8]PI3Kδ: 1.70 µM[8]p110α: 0.5 µM[4][7]p110β: 0.97 µM[4][7]p110δ: 0.57 µM[4][7]
Mechanism ATP-competitive inhibitor.[8]Competitively binds to the ATP-binding site of PI3K.[7]
Primary Application Inflammation studies, neutrophil recruitment.[5]Broadly used in cancer research for proliferation and apoptosis studies.[3][9]
Table 2: Comparison of Reported In Vivo Efficacy
ParameterThis compoundLY294002
Animal Model(s) Carrageenan-induced inflammation rat model.[5]Mouse xenograft models (colon, ovarian, nasopharyngeal cancer).[3][9][10]
Dosing & Route 30 mg/kg, p.o. (pharmacodynamics)[5]100 mg/kg, p.o. (efficacy)[5]10-100 mg/kg, i.p. (efficacy)[3][7][10]
Observed Effects - Significantly reduced r-hRANTES-induced AKT phosphorylation.[5]- Significantly reduced paw thickness in inflammation model.[5]- Suppressed tumor growth and induced apoptosis in colon cancer xenografts.[9]- Reduced tumor burden and ascites in ovarian cancer models.[10]- Significantly reduced nasopharyngeal carcinoma tumor burden at 50 & 75 mg/kg.[3]
Reported Toxicity Not specified in the available sources.At higher doses or frequencies, dermatological lesions (dry, scaly skin) were observed.[10] No significant effect on body weight was noted in other studies.[3][11]

Disclaimer: The data presented is compiled from separate studies and does not represent a direct, head-to-head comparison in a single model.

Experimental Protocols and Workflows

General In Vivo Xenograft Study Workflow

The successful execution of in vivo efficacy studies is paramount. The diagram below outlines a typical workflow for a subcutaneous xenograft model used to test inhibitors like LY294002.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Cell Culture (Grow cancer cells to 70-80% confluency) B 2. Cell Harvesting (Trypsinize and count cells) A->B C 3. Cell Suspension (Resuspend in sterile media to final concentration) B->C E 5. Subcutaneous Injection (Inject cell suspension, ~1x10^6 to 5x10^6 cells) C->E D 4. Animal Acclimatization (Allow mice to acclimate for at least one week) D->E F 6. Tumor Monitoring (Allow tumors to reach a palpable size) E->F G 7. Animal Grouping (Randomize mice into control & treatment groups) F->G H 8. Drug Administration (Administer Vehicle, this compound, or LY294002 via specified route) G->H I 9. Data Collection (Measure tumor volume and body weight 2-3x weekly) H->I J 10. Euthanasia & Tissue Harvest (Collect tumors and organs at study endpoint) I->J K 11. Downstream Analysis (Immunohistochemistry, Western Blot for p-Akt, etc.) J->K L 12. Statistical Analysis (Compare tumor growth inhibition between groups) K->L

Caption: A typical experimental workflow for an in vivo subcutaneous xenograft study.

Example Protocol: LY294002 in a Nasopharyngeal Carcinoma Xenograft Model

This protocol is adapted from a study investigating LY294002's effect on nasopharyngeal carcinoma (NPC) xenografts.[3]

  • Cell Preparation: Human NPC CNE-2Z cells are cultured in RPMI-1640 medium. Cells are harvested and resuspended in RPMI-1640 at a concentration of 1 × 10⁶ cells per 200 μl.[3]

  • Animal Model: Athymic nude mice are used.

  • Tumor Inoculation: Each mouse is inoculated subcutaneously in the flank with 200 μl of the cell suspension (1 × 10⁶ cells).[3]

  • Treatment: One week after inoculation, when tumors are established, mice are randomized into groups. LY294002 is administered via intraperitoneal (i.p.) injection twice weekly for four weeks at doses of 10, 25, 50, and 75 mg/kg.[3] A control group receives vehicle injections.

  • Monitoring: Body weight and tumor size are measured twice a week. Tumor volume is calculated using the formula: (volume = long axis × short axis²).[3]

  • Endpoint Analysis: After four weeks of treatment, mice are euthanized. Tumors are excised for histological and immunohistochemical analysis to assess cell necrosis, proliferation (Ki67 staining), apoptosis (TUNEL assay), and target engagement (p-Akt levels).[3]

Conclusion

This compound and LY294002 are valuable chemical probes for studying PI3K signaling, but they possess fundamentally different profiles.

  • LY294002 acts as a broad, pan-Class I PI3K inhibitor.[7] Its utility has been demonstrated across numerous in vivo cancer models, where it effectively inhibits tumor growth and induces apoptosis.[3][9] However, its broad activity spectrum may lead to off-target effects and systemic toxicities, and newer, more specific inhibitors are often favored in clinical development.[12][13]

  • This compound is a potent and selective inhibitor of the PI3Kγ isoform.[5] Its in vivo application has been primarily characterized in the context of inflammation, where it effectively blocks neutrophil recruitment.[5][14] This specificity makes it a more suitable tool for dissecting the specific role of PI3Kγ in immune responses and inflammation-related pathologies.

The choice between these two inhibitors should be guided by the specific PI3K isoform and biological context under investigation. For broad inhibition of cancer cell proliferation driven by Class I PI3K signaling, LY294002 has a substantial history of use. For targeted investigation of PI3Kγ-mediated processes, particularly in immunology and inflammation, this compound offers superior selectivity.

References

A Comparative Selectivity Analysis of AS-041164 and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitor AS-041164 against other notable inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development settings.

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes like growth, proliferation, survival, and metabolism. Their dysregulation is a hallmark of various diseases, including cancer and inflammatory conditions, making them a prime target for therapeutic intervention. PI3K inhibitors are broadly classified based on their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ). This guide focuses on comparing the selectivity profile of this compound, a potent PI3Kγ selective inhibitor, with pan-inhibitors and other isoform-selective inhibitors.

Selectivity Profiles: A Quantitative Comparison

The inhibitory activity of this compound and other key PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki), are compiled from various publicly available sources. It is important to note that absolute values can vary depending on the specific assay conditions, such as ATP concentration and the type of in vitro or cellular assay used.

InhibitorTypePI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)
This compound γ-selective240[1][2][3][4][5]1450[1][2][3][4][5]70[1][2][3][4][5]1700[1][2][3][4][5]
Wortmannin Pan-PI3K (irreversible)~5[6]~5[6]~5[6]~5[6]
LY294002 Pan-PI3K (reversible)500[7][8][9][10]970[7][8][9][10]-570[7][8][9][10]
Idelalisib (CAL-101) δ-selective8600[11]4000[11]89[11]2.5[11][12][13]
Alpelisib (BYL719) α-selective5[14]1156[11][15]250[11][15]290[11][15]
Taselisib (GDC-0032) α/δ/γ-selective (β-sparing)0.29 (Ki)9.1 (Ki)0.97 (Ki)0.12 (Ki)

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the PI3K signaling pathway and a general experimental workflow.

PI3K_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K (p110α, β, δ) GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K (p110γ) PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 ATP to ADP PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Cell Growth, Survival, Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation

PI3K Signaling Pathway Overview

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_biochem 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) incubate 2. Incubate Components start_biochem->incubate start_cell 1. Culture Cells detect 3. Detect Signal (e.g., Luminescence, Fluorescence) incubate->detect analyze_biochem 4. Calculate IC50 detect->analyze_biochem treat 2. Treat with Inhibitor start_cell->treat lyse 3. Lyse Cells treat->lyse western 4. Western Blot for p-AKT/total AKT lyse->western analyze_cell 5. Quantify Inhibition western->analyze_cell

General Experimental Workflow

Detailed Experimental Protocols

The determination of inhibitor selectivity is paramount for understanding its therapeutic potential and off-target effects. Below are detailed methodologies for key experiments cited in the characterization of PI3K inhibitors.

In Vitro Kinase Assay (Biochemical)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the four Class I PI3K isoforms (α, β, γ, δ).

Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP). This is achieved by converting the generated ADP to ATP in a subsequent reaction, which is then used by a luciferase to produce a luminescent signal. A lower signal indicates less ADP was produced, and therefore, greater inhibition of the kinase.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Reconstitute purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in the appropriate kinase reaction buffer.

    • Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at the desired concentrations in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor or vehicle control.

    • Add the specific PI3K isoform to each well and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and add the ADP detection reagent, which converts ADP to ATP.

    • Add the luciferase/luciferin reagent to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Assay (Western Blot for p-AKT)

Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and produce a functional downstream effect. Measuring the phosphorylation of AKT, a key downstream effector of PI3K, is a standard method.

Objective: To assess the on-target efficacy of a PI3K inhibitor in a cellular context by measuring the inhibition of AKT phosphorylation.

Principle: PI3K activation leads to the phosphorylation of AKT at specific residues (e.g., Ser473 and Thr308). A potent and cell-permeable PI3K inhibitor will reduce the levels of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein. This change can be quantified by Western blotting.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with a known PI3K pathway activation) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specific duration (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473) and total AKT.

    • Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Signal Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for p-AKT and total AKT.

    • Normalize the p-AKT signal to the total AKT signal for each sample to determine the extent of inhibition.

Conclusion

This compound demonstrates clear selectivity for the PI3Kγ isoform in biochemical assays. When compared to pan-inhibitors like Wortmannin and LY294002, which show broad activity across all isoforms, this compound offers a more targeted approach. Its selectivity profile also contrasts with other isoform-selective inhibitors such as Alpelisib (PI3Kα-selective) and Idelalisib (PI3Kδ-selective), highlighting the diverse therapeutic opportunities that can be explored by targeting specific PI3K isoforms. The choice of inhibitor for research or therapeutic development should be guided by the specific biological question or the pathological context, with a thorough understanding of the compound's selectivity profile as determined by robust experimental methodologies.

References

Comparative Analysis of AS-041164 Potency Across PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory activity of AS-041164 against Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), delta (δ), and gamma (γ). The data presented herein is crucial for assessing the selectivity and potential therapeutic applications of this compound.

This compound is a potent and selective inhibitor of the PI3Kγ isoform.[1][2][3] Its selectivity is demonstrated by its varied IC50 values across the different Class I PI3K isoforms.

Potency and Selectivity Profile of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

PI3K IsoformIC50 Value (nM)IC50 Value (µM)
PI3Kα2400.24
PI3Kβ14501.45
PI3Kδ17001.70
PI3Kγ700.07

As the data indicates, this compound exhibits the highest potency against PI3Kγ with an IC50 value of 70 nM.[1][2][3][4][5] The compound is less active against PI3Kα (240 nM) and shows significantly lower potency against PI3Kβ (1.45 µM) and PI3Kδ (1.70 µM).[1][2][3][4][5] This profile highlights the selective nature of this compound towards the gamma isoform.

Experimental Protocol for IC50 Determination

The IC50 values for PI3K inhibitors like this compound are typically determined using in vitro biochemical kinase assays. While the specific protocol for this compound is not publicly detailed, the general methodology involves the following steps:

1. Reagent Preparation:

  • A stock solution of the inhibitor (this compound) is prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the inhibitor are made in an appropriate kinase assay buffer.

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101) are reconstituted in a suitable dilution buffer.

  • The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a solution.

  • An ATP solution is prepared in the kinase assay buffer.

2. Assay Procedure:

  • The serially diluted inhibitor or a vehicle control (DMSO) is added to the wells of a microplate (e.g., 384-well plate).

  • The diluted PI3K enzyme solution is then added to each well.

  • The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • The kinase reaction is initiated by adding a mixture of ATP and the PIP2 substrate to each well.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

3. Detection and Data Analysis:

  • The reaction is terminated, and the amount of product (phosphatidylinositol (3,4,5)-trisphosphate, PIP3) or the depletion of a substrate (ATP, which is converted to ADP) is measured. This can be achieved through various detection methods, including luminescence-based assays that quantify ADP production or fluorescence-based assays.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of downstream targets, thereby controlling various cellular functions.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Phosphorylates Cellular_Responses Cell Growth, Proliferation, Survival Downstream_Targets->Cellular_Responses Regulates

Caption: The PI3K/Akt signaling pathway.

References

Head-to-Head Comparison: AS-041164 and AS-605240 in Preclinical Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, AS-041164 and AS-605240 have emerged as significant tool compounds for researchers investigating inflammatory and autoimmune diseases. Both molecules effectively target the p110γ catalytic subunit of PI3Kγ, a key enzyme in the signaling cascade of G-protein coupled receptors (GPCRs) that regulate immune cell trafficking and activation. This guide provides a comparative overview of this compound and AS-605240, summarizing their biochemical potency, preclinical efficacy in inflammatory models, and the experimental methodologies used to evaluate their activity.

Biochemical Potency and Isoform Selectivity

A critical aspect of evaluating PI3K inhibitors is their potency against the target isoform (PI3Kγ) and their selectivity over other Class I PI3K isoforms (α, β, and δ), which are involved in diverse cellular functions, including insulin signaling and cell growth. Off-target inhibition can lead to undesirable side effects.

Based on available in vitro data, both this compound and AS-605240 demonstrate potent inhibition of PI3Kγ. AS-605240 appears to be the more potent of the two against the target isoform. The selectivity profile, however, shows some differences.

CompoundPI3Kγ IC50PI3Kα IC50PI3Kβ IC50PI3Kδ IC50
This compound 70 nM[1]240 nM[1]1.45 µM[1]1.70 µM[1]
AS-605240 8 nM[2]60 nM[2]270 nM[2]300 nM[2]
Table 1: Comparison of in vitro inhibitory activity (IC50) of this compound and AS-605240 against Class I PI3K isoforms.

Preclinical Efficacy in Inflammation Models

Both compounds have demonstrated anti-inflammatory properties in various preclinical models. While direct head-to-head studies are not publicly available, a comparison of their performance in different, yet relevant, models provides insight into their potential therapeutic utility.

This compound has shown efficacy in models of acute inflammation and neutrophil recruitment. In a carrageenan-induced paw edema model in rats, oral administration of this compound at a dose of 100 mg/kg significantly reduced paw thickness[1]. Furthermore, in a mouse model of RANTES-induced neutrophil recruitment, this compound dose-dependently decreased neutrophil infiltration with an ED50 of 27.35 mg/kg when administered orally[1]. This was accompanied by a significant reduction in AKT phosphorylation, a downstream effector of PI3K signaling[1].

AS-605240 has been extensively studied in models of chronic inflammatory diseases, particularly rheumatoid arthritis. Oral treatment with AS-605240 has been shown to suppress the progression of joint inflammation and damage in mouse models of collagen-induced arthritis (CIA) and antibody-induced arthritis[3]. The protective effects observed with AS-605240 treatment were comparable to those seen in mice with a genetic knockout of the PI3Kγ gene (Pik3cg-/-), highlighting the specificity of its action[3]. The mechanism underlying this efficacy is linked to defective neutrophil migration[3].

Mechanism of Action: PI3Kγ Signaling Pathway

Both this compound and AS-605240 exert their anti-inflammatory effects by inhibiting the PI3Kγ signaling pathway. This pathway is initiated by the activation of GPCRs by various inflammatory mediators such as chemokines. Upon activation, the Gβγ subunits of the heterotrimeric G-protein directly bind to and activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to their activation. The activation of Akt triggers a cascade of downstream events that are crucial for immune cell functions, including proliferation, survival, and migration.

PI3K_gamma_pathway GPCR GPCR G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Ligand binding G_beta_gamma Gβγ G_protein->G_beta_gamma PI3Kgamma PI3Kγ (p110γ/p101) G_beta_gamma->PI3Kgamma Activation PIP2 PIP2 AS_inhibitors This compound AS-605240 AS_inhibitors->PI3Kgamma PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Cellular_response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_response

PI3Kγ signaling pathway and points of inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for in vitro and in vivo assays used to characterize PI3Kγ inhibitors.

In Vitro PI3Kγ Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kγ in a cell-free system.

Materials:

  • Recombinant human PI3Kγ enzyme

  • Lipid substrate (e.g., phosphatidylinositol)

  • [γ-³²P]ATP

  • Kinase buffer

  • Test compounds (this compound or AS-605240) dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the recombinant PI3Kγ enzyme, lipid substrate, and kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.

  • Stop the reaction by adding a solution such as 1N HCl.

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unphosphorylated substrate (PIP2).

  • Visualize and quantify the radioactive PIP3 spots using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_enzyme Prepare PI3Kγ enzyme mix Combine enzyme, substrate, and kinase buffer prep_enzyme->mix prep_substrate Prepare lipid substrate prep_substrate->mix prep_compound Prepare serial dilutions of test compound add_compound Add test compound (or DMSO) prep_compound->add_compound mix->add_compound add_atp Initiate reaction with [γ-³²P]ATP add_compound->add_atp incubate Incubate add_atp->incubate stop_reaction Stop reaction incubate->stop_reaction extract_lipids Extract lipids stop_reaction->extract_lipids tlc Separate lipids by TLC extract_lipids->tlc quantify Quantify radioactive PIP3 tlc->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Workflow for an in vitro PI3Kγ enzyme inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model to assess the anti-inflammatory activity of compounds in vivo.

Animals:

  • Male Wistar rats (or other suitable rodent strain)

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Pletysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle control orally (p.o.) to the respective groups of animals.

  • After a specific time (e.g., 1 hour) post-compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Both this compound and AS-605240 are valuable research tools for investigating the role of PI3Kγ in inflammation and immunity. AS-605240 exhibits higher in vitro potency for PI3Kγ. Preclinical studies have demonstrated the anti-inflammatory efficacy of both compounds in various animal models, with this compound showing effects in acute inflammation and AS-605240 demonstrating robust activity in chronic arthritis models. The choice between these inhibitors may depend on the specific research question, the desired potency, and the inflammatory model being investigated. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these and other PI3Kγ inhibitors.

References

Validating AS-041164 Specificity: A Comparative Guide to PI3Kγ Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-041164, with other known PI3K inhibitors. The focus is on validating its specificity through kinase panel screening data and comparing its performance against alternative compounds. This document is intended to aid researchers in selecting the most appropriate tools for their studies in signal transduction and drug discovery.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of the PI3Kγ isoform.[1] Selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as off-target effects can lead to ambiguous research results or adverse effects in a clinical setting. Kinase panel screening is the gold standard for determining the selectivity of kinase inhibitors by testing them against a broad range of kinases.

Comparative Analysis of PI3K Inhibitor Specificity

To objectively assess the specificity of this compound, its inhibitory activity against the four Class I PI3K isoforms is compared with that of other well-characterized PI3K inhibitors: IPI-549 (a highly selective PI3Kγ inhibitor), GDC-0941 (a pan-Class I PI3K inhibitor), and TG100-115 (a dual PI3Kγ/δ inhibitor).

PI3K Isoform Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)
This compound 240 nM1450 nM70 nM1700 nM
IPI-549 3200 nM3500 nM16 nM>8400 nM
GDC-0941 3 nM33 nM75 nM3 nM
TG100-115 1300 nM1200 nM83 nM235 nM

Data sourced from multiple publications.[1][2][3][4][5][6]

From this data, this compound demonstrates clear selectivity for PI3Kγ over the other isoforms. IPI-549 shows even greater selectivity for PI3Kγ. In contrast, GDC-0941 is a potent inhibitor of all four isoforms, with the highest potency against α and δ. TG100-115 exhibits dual selectivity for PI3Kγ and PI3Kδ.

Kinase Panel Screening for Off-Target Effects

While isoform selectivity within the PI3K family is crucial, broader screening against a diverse panel of kinases (a kinome scan) is necessary to identify potential off-target interactions.

Unfortunately, detailed, publicly available quantitative data from a broad kinase panel screening for this compound is limited. It has been reported that at a concentration of 1.0 µM, this compound shows little or no activity against 38 other common kinases.

For a more detailed, quantitative perspective, we can examine the publicly available KINOMEscan™ data for GDC-0941, a pan-Class I PI3K inhibitor. This dataset illustrates the kind of comprehensive analysis required to fully assess inhibitor specificity. The data is reported as "Percent of Control," where a lower percentage indicates stronger binding to the kinase.

Representative Kinase Panel Screening Data for GDC-0941 (at 10 µM)

KinasePercent of Control
PIK3CA (p110α) 0.5
PIK3CB (p110β) 1.5
PIK3CG (p110γ) 3.5
PIK3CD (p110δ) 0.5
AAK198
ABL199
AURKA97
... (and 450+ other kinases)>90

This is a representative subset of the full KINOMEscan™ data for GDC-0941, which can be accessed through the LINCS Data Portal.

In contrast to the broad activity of GDC-0941, highly selective inhibitors like IPI-549 have been reported to show over 100-fold selectivity for PI3Kγ over other lipid and protein kinases in a panel of 468 kinases.[7][8] Similarly, TG100-115 was found to not inhibit any kinases in a panel of 133 protein kinases with an IC50 of less than 1 µM.[3]

Experimental Protocols

General Protocol for In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol outlines a common method for assessing kinase inhibitor specificity using a radiometric filter binding assay. This method is considered a gold standard as it directly measures the catalytic activity of the kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Initiation of Reaction: Add a mixture of unlabeled ATP and [γ-³³P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any non-incorporated radiolabeled ATP.

  • Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of this compound's activity and the methods used to validate it, the following diagrams have been generated.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates (p110γ) PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Targets (Cell Survival, Proliferation, Growth) AKT->Downstream Regulates PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) AS041164 This compound AS041164->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Compound Dilution (e.g., this compound) D Incubate Compound, Kinase, and Substrate A->D B Kinase Panel (Recombinant Kinases) B->D C Substrates & Buffers C->D E Initiate Reaction with [γ-³³P]ATP D->E F Stop Reaction & Filter Plate Binding E->F G Wash to Remove Unbound ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (% Inhibition, IC50) H->I

Caption: Experimental workflow for radiometric kinase panel screening.

Conclusion

References

Unveiling the Selectivity of AS-041164: A Comparative Analysis of Cross-reactivity with Other Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of protein kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of AS-041164, a potent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, and its cross-reactivity profile against other protein kinases. By juxtaposing its performance with alternative inhibitors and presenting the underlying experimental methodologies, this document aims to equip scientists with the critical information needed for informed decision-making in their research endeavors.

Executive Summary

This compound has emerged as a highly selective inhibitor of PI3Kγ, an enzyme critically involved in inflammatory and immune responses. This guide delves into the quantitative data defining its selectivity against other PI3K isoforms and provides a comparative look at other notable PI3K inhibitors. While comprehensive kinome-wide screening data for this compound is not publicly available, the existing data robustly supports its high selectivity for the gamma isoform. This targeted activity profile suggests a lower potential for off-target effects, a crucial consideration in the development of therapeutic agents.

Comparative Selectivity of PI3K Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of this compound and selected alternative PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Selectivity Notes
This compound 7024014501700Highly selective for PI3Kγ.
IPI-549 1632003500>8400Reported to have >100-fold selectivity over other lipid and protein kinases.[1][2][3]
Duvelisib 271602852.5A dual inhibitor of PI3Kδ and PI3Kγ.[4][5][6]
TG100-115 8313001200235A dual-selective inhibitor of PI3Kγ and PI3Kδ.[7][8][9][10]

Signaling Pathway Context: The PI3K Pathway

Protein kinases are integral components of cellular signaling cascades. The diagram below illustrates a simplified representation of the PI3K signaling pathway, highlighting the central role of PI3K in mediating cellular processes such as cell growth, proliferation, and survival. This compound exerts its effect by selectively inhibiting the PI3Kγ isoform within this pathway.

PI3K_Signaling_Pathway GPCR GPCR G_Protein G Protein GPCR->G_Protein Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3Kgamma PI3Kγ Receptor_Tyrosine_Kinase->PI3Kgamma Ligand Ligand Ligand->GPCR Ligand->Receptor_Tyrosine_Kinase G_Protein->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates AS041164 This compound AS041164->PI3Kgamma inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors activates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Effectors->Cellular_Responses

Caption: Simplified PI3K Signaling Pathway.

Experimental Methodologies for Kinase Cross-reactivity Screening

The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for various platforms such as radiometric, fluorescence, or luminescence-based detection.

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
  • Kinase Aliquots: Prepare working aliquots of each purified kinase enzyme in kinase buffer.

2. Assay Procedure:

  • Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a microplate.
  • Add the kinase enzyme solution (e.g., 2.5 µL) to each well.
  • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding a mixture of ATP and substrate (e.g., 5 µL) to each well.
  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

3. Detection:

  • Terminate the kinase reaction and detect the product. For the ADP-Glo™ assay, this involves two steps:
  • Add ADP-Glo™ Reagent to deplete the remaining ATP.
  • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
  • Measure the signal (e.g., luminescence) using a plate reader.

4. Data Analysis:

  • The raw data (e.g., relative light units) is converted to percent inhibition relative to the vehicle control.
  • The percent inhibition is plotted against the logarithm of the compound concentration.
  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for assessing kinase inhibitor cross-reactivity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare Compound Dilution Series Dispense_Compound Dispense Compound/ Vehicle to Plate Compound_Dilution->Dispense_Compound Kinase_Panel Prepare Kinase Panel Aliquots Add_Kinase Add Kinase to Wells Kinase_Panel->Add_Kinase Reagent_Prep Prepare Assay Reagents (Buffer, ATP, Substrate) Start_Reaction Initiate Reaction (Add ATP/Substrate) Reagent_Prep->Start_Reaction Dispense_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction & Add Detection Reagent Incubate_Reaction->Terminate_Reaction Read_Plate Read Plate (e.g., Luminescence) Terminate_Reaction->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis

Caption: Kinase Inhibition Assay Workflow.

Conclusion

The available data strongly indicates that this compound is a potent and highly selective inhibitor of PI3Kγ. Its selectivity profile, particularly when compared to dual or pan-PI3K inhibitors, suggests its potential as a refined tool for investigating the specific roles of PI3Kγ in cellular signaling and disease. For researchers focusing on the PI3Kγ-mediated pathways, this compound offers a promising advantage in minimizing confounding off-target effects. The selection of an appropriate kinase inhibitor should always be guided by a thorough evaluation of its selectivity profile in the context of the specific biological question being addressed.

References

AS-041164 Demonstrates Higher Potency for PI3Kγ Inhibition Compared to BKM120

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, AS-041164 emerges as a more potent inhibitor of the PI3Kγ isoform when compared to the pan-class I PI3K inhibitor BKM120 (Buparlisib). Experimental data indicates that this compound has a half-maximal inhibitory concentration (IC50) of 70 nM for PI3Kγ.[1][2][3][4][5] In contrast, BKM120 exhibits an IC50 of 262 nM for the same isoform.[6] This demonstrates that a lower concentration of this compound is required to inhibit PI3Kγ activity by 50%, signifying its higher potency.

While this compound shows selectivity for the PI3Kγ isoform, BKM120 is characterized as a pan-class I PI3K inhibitor, targeting all four isoforms (α, β, γ, and δ).[6][7][8] The broader selectivity profile of BKM120 is reflected in its IC50 values across the different isoforms.

Comparative Inhibitory Activity

The inhibitory activities of this compound and BKM120 against the four class I PI3K isoforms are summarized in the table below. The data clearly illustrates the higher potency and selectivity of this compound for PI3Kγ in contrast to the broader activity of BKM120.

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)
This compound 240 nM[1][2][3][4]1.45 µM[1][2][3][4]70 nM [1][2][3][4][5]1.70 µM[1][2][3][4]
BKM120 52 nM[6]166 nM[6]262 nM [6]116 nM[6]

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a key role in inflammatory and immune responses. Its activation, typically downstream of G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a cascade of cellular events.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Cellular_Responses Cellular Responses (Growth, Proliferation, Survival, Migration) Akt->Cellular_Responses

Caption: PI3Kγ signaling pathway initiated by GPCR activation.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for PI3K inhibitors is typically performed using a biochemical kinase assay. The following is a generalized protocol for such an experiment.

Objective: To measure the in vitro inhibitory activity of test compounds (this compound and BKM120) against a specific PI3K isoform (e.g., PI3Kγ).

Materials:

  • Recombinant human PI3Kγ enzyme

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, BKM120) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, NaCl, CHAPS)

  • Detection reagent (e.g., a luminescent ATP detection reagent)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor (vehicle control) is also included.

  • Reaction Mixture Preparation: The PI3Kγ enzyme and the PIP2 substrate are mixed in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C). During this time, the PI3Kγ enzyme phosphorylates PIP2, consuming ATP in the process.

  • Termination and Detection: The reaction is stopped, and a detection reagent is added. This reagent measures the amount of ATP remaining in the reaction mixture. The luminescence signal is inversely proportional to the PI3Kγ activity.

  • Data Analysis: The luminescence data is collected using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Reaction_Initiation Add ATP to Initiate Kinase Reaction Compound_Dilution->Reaction_Initiation Enzyme_Substrate_Mix Prepare PI3K Enzyme and PIP2 Substrate Mix Enzyme_Substrate_Mix->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction and Add Detection Reagent Incubation->Reaction_Termination Luminescence_Reading Measure Luminescence Reaction_Termination->Luminescence_Reading Data_Analysis Calculate % Inhibition and Determine IC50 Luminescence_Reading->Data_Analysis

Caption: General workflow for a PI3K kinase inhibition assay.

References

Phenotypic Differences Between AS-041164 and PI3Kδ Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic differences between AS-041164, a selective PI3Kγ inhibitor, and selective inhibitors of PI3Kδ. The information presented is based on available experimental data and aims to assist researchers in understanding the distinct biological roles and potential therapeutic applications of targeting these two closely related phosphoinositide 3-kinase (PI3K) isoforms.

Introduction

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: α, β, δ, and γ. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for modulating immune responses and treating hematological malignancies.

This compound is a potent and selective inhibitor of the PI3Kγ isoform.[1][2] In contrast, a significant focus of drug development has been on PI3Kδ inhibitors, such as idelalisib, due to the critical role of PI3Kδ in B-cell signaling.[3][4][5] This guide will delineate the known phenotypic consequences of inhibiting these two distinct isoforms.

Signaling Pathways and Points of Inhibition

The PI3Kδ and PI3Kγ isoforms are both crucial components of the PI3K/AKT/mTOR signaling cascade, yet they are activated by different upstream signals and play non-redundant roles in immune cell function.

  • PI3Kδ is primarily activated downstream of receptor tyrosine kinases (RTKs) and the B-cell receptor (BCR), playing a central role in B-cell development, activation, and proliferation.

  • PI3Kγ is predominantly activated by G-protein coupled receptors (GPCRs), such as chemokine receptors, and is therefore critical for the migration and recruitment of various immune cells, including neutrophils and macrophages.

The differential roles of these isoforms lead to distinct phenotypic outcomes upon their inhibition.

PI3K_Signaling_Pathway PI3K Signaling Pathway and Inhibition Points cluster_receptor Cell Surface Receptors cluster_pi3k PI3K Isoforms RTK RTK / BCR PI3Kd PI3Kδ RTK->PI3Kd GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg PIP3 PIP3 PI3Kd->PIP3 p110δ PI3Kg->PIP3 p110γ PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (Proliferation, Survival, Migration) mTOR->Downstream Inhibitor_d PI3Kδ Inhibitors Inhibitor_d->PI3Kd Inhibitor_g This compound (PI3Kγ Inhibitor) Inhibitor_g->PI3Kg

Caption: PI3K signaling pathway highlighting the distinct activation and inhibition points of PI3Kδ and PI3Kγ.

Quantitative Comparison of Inhibitor Potency

The selectivity and potency of this compound and PI3Kδ inhibitors are key determinants of their distinct phenotypic effects.

InhibitorTargetIC50 (nM) - p110αIC50 (nM) - p110βIC50 (nM) - p110γIC50 (nM) - p110δReference(s)
This compound PI3Kγ240145070 1700[1][2]
Idelalisib PI3Kδ86004000210019 [3]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Phenotypic Comparisons

The differential targeting of PI3Kγ and PI3Kδ by this compound and PI3Kδ inhibitors, respectively, results in distinct effects on various immune cell functions.

Effects on Neutrophil Function
Phenotypic AssayThis compound (PI3Kγ inhibition)PI3Kδ InhibitorsKey FindingsReference(s)
Neutrophil Migration/Chemotaxis Strongly Inhibits RANTES-induced neutrophil recruitment in vivo.Inhibits chemoattractant-induced motility.Both PI3Kγ and PI3Kδ are involved in neutrophil migration, but PI3Kγ appears to play a more dominant role in chemokine-driven recruitment.[1][6][1][6]
Neutrophil Swelling Inhibits chemoattractant-induced swelling.Inhibits chemoattractant-induced swelling.Both isoforms are implicated in the volume changes necessary for rapid migration.[6][6]
Effects on Lymphocyte Function
Phenotypic AssayThis compound (PI3Kγ inhibition)PI3Kδ InhibitorsKey FindingsReference(s)
T-Cell Activation & Proliferation Reduces T-cell activation and proliferation.Strongly Reduces T-cell activation and proliferation.Both isoforms are important for T-cell function. Dual inhibition of PI3Kγ and PI3Kδ has additive effects, suggesting non-redundant roles.[7] PI3Kδ is considered crucial for physiological T-cell function.[7][8][7][8]
Regulatory T-Cell (Treg) Function Less characterized, but likely involved.Decreases Treg numbers and suppressive function.Inhibition of PI3Kδ can enhance anti-tumor immunity by reducing the immunosuppressive activity of Tregs.[8][8]
B-Cell Proliferation & Survival Minimal direct effect reported.Strongly Inhibits B-cell proliferation and induces apoptosis in malignant B-cells.PI3Kδ is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells, particularly in B-cell malignancies.[5][9][10][5][9][10]

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.

Methodology:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are incubated with serial dilutions of the test compound (e.g., this compound or a PI3Kδ inhibitor).

  • The kinase reaction is initiated by the addition of a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP (often [γ-33P]ATP).

  • The reaction is allowed to proceed for a defined period at room temperature and then terminated.

  • The amount of phosphorylated product (PIP3) is quantified, typically by scintillation counting or a fluorescence-based method.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of inhibitors on the directed migration of neutrophils towards a chemoattractant.

Methodology:

  • Neutrophils are isolated from fresh human blood.

  • The cells are pre-incubated with the test inhibitor (e.g., this compound or a PI3Kδ inhibitor) or vehicle control.

  • The migration of neutrophils is assessed using a chemotaxis chamber (e.g., Boyden chamber) or a microfluidic device where a gradient of a chemoattractant (e.g., IL-8, fMLP, or RANTES) is established.

  • The number of cells that migrate towards the chemoattractant is quantified after a specific incubation period (e.g., 60 minutes) using microscopy and image analysis software.

Neutrophil_Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow cluster_prep Cell Preparation cluster_assay Migration Assay cluster_analysis Data Analysis Isolation Isolate Human Neutrophils Preincubation Pre-incubate with Inhibitor or Vehicle Isolation->Preincubation Chamber Load Cells into Chemotaxis Chamber Preincubation->Chamber Gradient Establish Chemoattractant Gradient (e.g., IL-8) Incubate Incubate (e.g., 60 min) Gradient->Incubate Microscopy Image Acquisition (Microscopy) Incubate->Microscopy Quantify Quantify Migrated Cells Microscopy->Quantify

References

Safety Operating Guide

Proper Disposal of AS-041164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of AS-041164, a selective PI 3-K Gamma isoform inhibitor also known by its CAS number 6318-41-8.

Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to standard laboratory chemical disposal procedures is crucial to mitigate any potential risks and uphold best practices in laboratory safety.

Immediate Safety and Handling

Before proceeding with disposal, it is important to follow standard safety protocols when handling this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of spillage, the area should be cleaned promptly, avoiding dust generation for solid forms of the compound.

Quantitative Data for Disposal

No specific quantitative data, such as concentration limits for neutralization or specific chemical reactants for degradation, are stipulated for the disposal of this compound due to its non-hazardous classification. The primary concern is the proper containment and disposal through appropriate waste streams.

ParameterValueSource
Hazard Classification Not classified as hazardousCayman Chemical Safety Data Sheet
Special Disposal Treatment None specifiedGeneral Laboratory Waste Guidelines

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner. For small quantities in a research setting, the following steps should be followed:

  • Segregation: Isolate the this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containment: Place the solid waste in a clearly labeled, sealed, and appropriate waste container. Ensure the container is robust and will not leak.

  • Labeling: Clearly label the waste container with the chemical name "this compound" and its CAS number "6318-41-8". Indicate that it is non-hazardous waste.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection of the waste by a certified chemical waste disposal contractor. Do not dispose of this compound in regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste segregate 1. Segregate Waste start->segregate contain 2. Place in Labeled, Sealed Container segregate->contain label 3. Label with Chemical Name and CAS Number contain->label store 4. Store in Designated Waste Area label->store professional_disposal 5. Arrange for Professional Waste Disposal store->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling AS-041164

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AS-041164

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific personal protective equipment to minimize exposure and ensure safety.

Hazard Classifications:

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Very toxic to aquatic life with long-lasting effects

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be necessary.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][3]
Skin and Body Protection Protective clothingAn impervious suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] In situations with inadequate ventilation or to control exposure, a self-contained breathing apparatus should be used.
Operational and Handling Procedures

Strict adherence to the following procedures is necessary to ensure safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably outdoors or in a chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Handling:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Keep the container tightly closed and store in a dry place.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2]

  • In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Spill Containment and Cleanup:

  • Evacuate personnel from the spill area.

  • Wear appropriate personal protective equipment.

  • Prevent the product from entering drains.

  • For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]

  • Clean the affected area thoroughly.

Waste Disposal:

  • Dispose of the substance and its container at an approved waste disposal plant.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Some special wastes may require specific handling, packaging, and transportation by a registered transporter.[4]

Visual Workflow and Safety Diagrams

To further clarify the handling and safety protocols, the following diagrams illustrate the key workflows and logical relationships.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start_end start_end process process decision decision hazard hazard A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Spill? E->F G Follow Spill Protocol F->G Yes H Decontaminate Workspace F->H No G->H I Doff PPE H->I J Dispose of Waste I->J

Caption: Experimental workflow for handling this compound.

cluster_ppe Personal Protective Equipment cluster_controls Engineering & Work Practice Controls cluster_response Emergency Response center_node center_node ppe_node ppe_node control_node control_node response_node response_node A Safe Handling of this compound B1 Eye Protection A->B1 B2 Gloves A->B2 B3 Protective Clothing A->B3 B4 Respiratory Protection A->B4 C1 Ventilation/Fume Hood A->C1 C2 Hand Washing A->C2 C3 No Food/Drink A->C3 D1 First Aid Measures A->D1 D2 Spill Containment A->D2 D3 Proper Disposal A->D3

Caption: Logical relationships of safety precautions for this compound.

References

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